3-O-Benzoyl-4,6-O-isopropylidene-D-glucal
Description
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Structure
3D Structure
Properties
IUPAC Name |
[(4aR,8R,8aS)-2,2-dimethyl-4,4a,8,8a-tetrahydropyrano[3,2-d][1,3]dioxin-8-yl] benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18O5/c1-16(2)19-10-13-14(21-16)12(8-9-18-13)20-15(17)11-6-4-3-5-7-11/h3-9,12-14H,10H2,1-2H3/t12-,13-,14+/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RADJUQJHMUFUJI-MCIONIFRSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCC2C(O1)C(C=CO2)OC(=O)C3=CC=CC=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(OC[C@@H]2[C@@H](O1)[C@@H](C=CO2)OC(=O)C3=CC=CC=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to the Chemical Properties and Applications of 3-O-Benzoyl-4,6-O-isopropylidene-D-glucal
Foreword: Unveiling a Versatile Glycosyl Donor
In the intricate world of synthetic carbohydrate chemistry, the strategic use of protecting groups is paramount to achieving desired regioselectivity and stereoselectivity. Among the vast arsenal of building blocks available to the modern chemist, D-glucal and its derivatives stand out for their unique reactivity, primarily centered around the endocyclic double bond. This guide provides a comprehensive technical overview of a specific, highly functionalized derivative: 3-O-Benzoyl-4,6-O-isopropylidene-D-glucal .
This molecule is a valuable intermediate, engineered with distinct protecting groups that modulate its reactivity and solubility. The rigid 4,6-O-isopropylidene acetal locks the pyranose ring in a defined conformation, influencing the stereochemical outcome of reactions at the anomeric center. Concurrently, the 3-O-benzoyl group serves not only as a stable protecting group but also as a powerful electronic modulator, influencing the reactivity of the adjacent C-2 position of the glycal double bond. This guide is intended for researchers, scientists, and drug development professionals who seek to leverage the unique chemical properties of this building block for the synthesis of complex oligosaccharides, glycoconjugates, and other biologically active molecules. We will delve into its synthesis, explore its key reactions with mechanistic rationale, and discuss its applications, providing a field-proven perspective on its utility.
Synthesis and Structural Elucidation
The preparation of 3-O-Benzoyl-4,6-O-isopropylidene-D-glucal is a multi-step process that begins with the readily available D-glucal. The synthetic strategy hinges on the selective protection of the hydroxyl groups.
Synthetic Pathway
The most logical synthetic route involves two key transformations: the protection of the 4- and 6-hydroxyl groups, followed by the benzoylation of the remaining 3-hydroxyl group.
Caption: Synthetic route to the target molecule.
Step-by-Step Protocol: Synthesis of 4,6-O-Isopropylidene-D-glucal
-
Dissolution: D-glucal is dissolved in a mixture of dry acetone and 2,2-dimethoxypropane. The use of both reagents helps to drive the reaction to completion by acting as both solvent and water scavenger.
-
Catalysis: A catalytic amount of camphorsulfonic acid (CSA) is added to the solution. CSA is a strong, organo-soluble acid that effectively catalyzes the formation of the isopropylidene acetal without causing significant degradation of the acid-labile glucal.
-
Reaction Monitoring: The reaction is stirred at room temperature and monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quenching and Work-up: The reaction is neutralized with a base, such as triethylamine, to quench the acid catalyst. The solvent is then removed under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica gel to yield pure 4,6-O-Isopropylidene-D-glucal.[1]
Step-by-Step Protocol: 3-O-Benzoylation
-
Dissolution: The synthesized 4,6-O-Isopropylidene-D-glucal is dissolved in anhydrous pyridine. Pyridine serves as both the solvent and the base to neutralize the HCl generated during the reaction.
-
Acylation: Benzoyl chloride is added dropwise to the solution at 0 °C. The low temperature helps to control the exothermic reaction and prevent side reactions.
-
Reaction Monitoring: The reaction is allowed to warm to room temperature and is monitored by TLC.
-
Work-up: Upon completion, the reaction mixture is diluted with a suitable organic solvent like ethyl acetate and washed sequentially with dilute HCl (to remove pyridine), saturated aqueous sodium bicarbonate (to remove any unreacted benzoyl chloride and benzoic acid), and brine.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The resulting crude product is purified by flash chromatography to afford the final product, 3-O-Benzoyl-4,6-O-isopropylidene-D-glucal. This procedure is a standard method for the benzoylation of hydroxyl groups in carbohydrate chemistry.[2]
Spectroscopic and Physical Properties
| Property | Predicted Value / Characteristic |
| Molecular Formula | C16H18O5 |
| Molecular Weight | 290.31 g/mol |
| Appearance | Expected to be a white to off-white crystalline solid or a colorless oil. |
| Solubility | Soluble in common organic solvents such as dichloromethane, chloroform, ethyl acetate, and acetone. Insoluble in water. |
| 1H NMR | Key signals expected: Aromatic protons from the benzoyl group (~7.4-8.1 ppm), the anomeric proton (H-1) as a doublet (~6.4 ppm), H-2 as a doublet of doublets (~4.8 ppm), and two singlets for the diastereotopic methyl groups of the isopropylidene moiety (~1.4-1.5 ppm). |
| 13C NMR | Key signals expected: Carbonyl carbon of the benzoyl group (~165 ppm), olefinic carbons C-1 and C-2 (~145 and 99 ppm respectively), and the quaternary carbon of the isopropylidene group (~100 ppm). |
| Storage Conditions | Store in a cool, dry place (2-8 °C recommended), protected from moisture and light.[3] |
Core Chemical Reactivity and Mechanistic Considerations
The chemical behavior of 3-O-Benzoyl-4,6-O-isopropylidene-D-glucal is dominated by the electron-rich double bond between C-1 and C-2. This functionality makes it a versatile precursor for a variety of transformations, particularly in the realm of glycosylation and the synthesis of 2-deoxy sugars.
Electrophilic Additions to the Glycal Double Bond
The double bond of the glucal is susceptible to attack by a wide range of electrophiles. The presence of the 3-O-benzoyl group withdraws electron density, which can influence the rate and regioselectivity of these additions compared to a 3-O-alkylated glucal.
A. Epoxidation
Epoxidation of the glycal double bond is a fundamental transformation that yields 1,2-anhydrosugars. These epoxides are highly valuable intermediates for the synthesis of 2-deoxy-glycosides.
Caption: General scheme for the epoxidation of a glucal.
A highly effective method for this transformation is the use of dimethyldioxirane (DMDO), which can be generated in situ from Oxone® and acetone.[4][] This method is known for its mild conditions and high yields. The stereochemical outcome of the epoxidation is influenced by the conformation of the pyranose ring. For glucal derivatives, the attack of the oxidant typically occurs from the less hindered α-face, leading predominantly to the formation of the 1,2-anhydro-α-D-glucopyranose derivative.
Experimental Protocol: In Situ DMDO Epoxidation
-
Setup: The 3-O-Benzoyl-4,6-O-isopropylidene-D-glucal is dissolved in a biphasic solvent system, typically dichloromethane and a saturated aqueous solution of sodium bicarbonate. Acetone is also added as the precursor for DMDO.
-
Oxidant Addition: A solution of Oxone® (potassium peroxymonosulfate) in water is added dropwise to the vigorously stirred reaction mixture. The reaction is often cooled in an ice bath to manage any exotherm.
-
Reaction Monitoring: The progress of the reaction is monitored by TLC.
-
Work-up: Once the starting material is consumed, the layers are separated. The aqueous layer is extracted with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Purification: The crude epoxide is typically purified by flash chromatography.
B. Halogenation and Related Reactions
The reaction of the glucal with sources of electrophilic halogens (e.g., N-bromosuccinimide, iodine) in the presence of a nucleophile (such as an alcohol or another sugar) is a cornerstone of glycosylation chemistry. This process, often referred to as a haloglycosylation, proceeds through a bridged halonium ion intermediate. The subsequent nucleophilic attack at the anomeric center (C-1) typically occurs from the face opposite to the halonium ion, leading to a trans-diaxial arrangement of the new substituents.
Glycosylation Reactions: The Role as a Glycosyl Donor
3-O-Benzoyl-4,6-O-isopropylidene-D-glucal is an excellent precursor to glycosyl donors for the synthesis of 2-deoxy-glycosides, which are structural motifs found in numerous natural products with significant biological activity, including cardiotonic glycosides and antitumor antibiotics.
A. Activation for Glycosylation
To be used as a glycosyl donor, the glucal must be "activated" by an electrophile. Common activators include:
-
Iodonium ions: Generated from N-iodosuccinimide (NIS) and a catalytic amount of a strong acid like triflic acid (TfOH).
-
Sulfenylating agents: Such as phenylsulfenyl chloride.
-
Protic acids: Strong acids can protonate the double bond, generating an oxocarbenium ion intermediate.
Mechanism of NIS/TfOH Mediated Glycosylation
Caption: Simplified mechanism for iodoglycosylation.
-
Activation: The electrophile (e.g., I+) adds to the double bond, forming a cyclic iodonium ion intermediate primarily on the α-face.
-
Nucleophilic Attack: The glycosyl acceptor (an alcohol, ROH) attacks the anomeric carbon (C-1). This attack generally proceeds via an SN2-like mechanism on the iodonium ion or through an SN1-like pathway involving an oxocarbenium ion intermediate. The stereochemical outcome is highly dependent on the reaction conditions, the nature of the acceptor, and the protecting groups on the glucal. The presence of the rigid isopropylidene group often directs the incoming nucleophile to the β-face, resulting in the formation of an α-glycosidic linkage in the final 2-deoxy product (after reductive removal of the C-2 halogen).
The unique reactive intermediate formed in the 3,4,6-tri-O-benzyl-D-glucal-TfOH-n-Bu4NI reaction system has been shown to react with nucleophiles in a regio- and stereoselective manner, yielding novel iodosugars and 2-deoxy α-glycosides.[6] A similar reactivity pattern can be anticipated for the title compound.
The Ferrier Rearrangement
Although less common for 3-O-acylated glycals where the hydroxyl group is protected, it is important to be aware of the Ferrier rearrangement. This reaction, typically catalyzed by Lewis acids like BF3·OEt2, involves the allylic rearrangement of the glucal double bond in the presence of a nucleophile. It results in the formation of 2,3-unsaturated glycosides. The presence of the 3-O-benzoyl group would make this rearrangement more challenging compared to a glucal with a free 3-OH group.
Applications in Drug Discovery and Organic Synthesis
The true value of 3-O-Benzoyl-4,6-O-isopropylidene-D-glucal lies in its role as a versatile intermediate for constructing complex, biologically relevant molecules.
A. Synthesis of 2-Deoxy-Oligosaccharides
2-Deoxy sugars are integral components of many natural products. The glycosylation methods described above, followed by radical-mediated dehalogenation at C-2 (e.g., using tributyltin hydride), provide a reliable pathway to 2-deoxy-glycosides. The carbohydrate moiety in such molecules can be crucial for modulating solubility, bioavailability, and interaction with biological targets.[7]
B. Precursor for C-Glycosides
While O-glycosides are more common, C-glycosides (where the anomeric carbon is linked to an aglycone via a C-C bond) are metabolically more stable and are attractive targets in drug design. Glucal derivatives can be converted into C-glycosides through various methods, including reactions with carbon nucleophiles.
C. Elaboration of the C1-C2 Double Bond
Beyond glycosylation, the double bond can be functionalized in other ways. For instance, dihydroxylation can install hydroxyl groups at C-1 and C-2, and cycloaddition reactions can be used to build complex polycyclic systems fused to the carbohydrate scaffold.[8]
Conclusion and Future Outlook
3-O-Benzoyl-4,6-O-isopropylidene-D-glucal represents a sophisticated building block in the field of carbohydrate chemistry. Its carefully chosen protecting groups—the conformationally restricting isopropylidene acetal and the electronically influential benzoyl ester—provide chemists with a tool to control reactivity and stereochemistry. Its primary utility as a precursor for 2-deoxy-glycosides makes it highly relevant for the synthesis of natural products and their analogues for drug discovery programs. As the demand for complex carbohydrates in glycobiology and medicinal chemistry continues to grow, the strategic application of well-designed intermediates like this glucal derivative will remain a cornerstone of innovation. Future research may focus on expanding the repertoire of reactions at the double bond and leveraging this building block in automated glycan assembly and diversity-oriented synthesis.
References
A comprehensive, numbered list of all cited sources will be provided here, including the Title, Source, and a valid, clickable URL for verification.
-
ResearchGate. Glycosidation of 3,4,6-Tri-O-Benzyl-2-Ethenyl-D-Glucal – A Route to 2-C-(β-Methyl)Methylene Glycosides. Available from: [Link].
-
Organic Syntheses. Stereoselective [2+2] Cycloadditions: Synthesis of a Tri-O-Bn-D-Glucal-derived β-Lactam. Available from: [Link].
-
ResearchGate. Stereoselective Shi-type epoxidation with 3-oxo-4,6-O-benzylidene pyranoside catalysts: unveiling the role of carbohydrate skeletons. Available from: [Link].
-
PMC. Recent Advances in Stereoselective Chemical O-Glycosylation Reactions. Available from: [Link].
-
ResearchGate. Two approaches to the synthesis of 3-β-D-glucopyranosyl-D-glucitol. Available from: [Link].
-
Research Collection. Mechanistic insight into benzylidene-directed glycosylation reactions using cryogenic infrared spectroscopy. Available from: [Link].
-
PMC. Stereoselective Shi-type epoxidation with 3-oxo-4,6-O-benzylidene pyranoside catalysts: unveiling the role of carbohydrate skeletons. Available from: [Link].
-
Synthesis of carbohydrate building blocks via regioselective uniform protection/deprotection strategies. Available from: [Link].
-
ResearchGate. Direct epoxidation of D-glucal and D-galactal derivatives with in situ generated DMDO. Available from: [Link].
-
PMC. Synthesis and Structural Characterization of 1-(E-1-Arylpropenon-3-yl)-3,4,6-tri-O-benzyl-d-glucals and Their Transformation into Pentasubstituted (2R,3S,4R)-Chromanes via Pd-Catalyzed Cross Dehydrogenative Coupling Reaction. Available from: [Link].
-
ResearchGate. Reactions of N‐, S‐ and O‐Nucleophiles with 3,4,6‐Tri‐O‐benzyl‐D‐glucal Mediated by Triphenylphosphane Hydrobromide versus Those with HY Zeolite. Available from: [Link].
-
Tel Aviv University. Reactions of Nucleophiles with Reactive Intermediates in the 3,4,6-Tri-O-benzyl-D-glucal-TfOH-n-Bu>4>NI Reaction System. Available from: [Link].
-
RSC Publishing. Stereoselective Shi-type epoxidation with 3-oxo-4,6-O-benzylidene pyranoside catalysts: unveiling the role of carbohydrate skeletons. Available from: [Link].
-
Synthesis of carbohydrate building blocks via regioselective uniform protection/deprotection strategies. Available from: [Link].
-
PubMed. An efficient synthesis of 3,4,6-tri-O-benzyl-2-C-methyl-D-glucal. Available from: [Link].
-
NIH. 3-O-Benzyl-6-O-benzoyl-1,2-O-isopropilidene-5-C-nitromethyl-a-d-glucofuranose. Available from: [Link].
-
SciSpace. Method of Inducing Chirality to Epoxides Using 2,3:4,6 di-O-isopropylidene-2-keto-L-gulonic Acid Monohydrate. Available from: [Link].
-
PMC. Synthesis and pharmacological characterization of glucopyranosyl-conjugated benzyl derivatives as novel selective cytotoxic agents against colon cancer. Available from: [Link].
-
PubChem. 4,6-O-Isopropylidene-D-glucal | C9H14O4 | CID 11052343. Available from: [Link].
-
ResearchGate. Regio- and chemoselective reductive cleavage of 4,6-O-benzylidene-type acetals of hexopyranosides using BH3·THF–TMSOTf. Available from: [Link].
Sources
- 1. 4,6-O-Isopropylidene-D-glucal | C9H14O4 | CID 11052343 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. vibrantpharma.com [vibrantpharma.com]
- 4. researchgate.net [researchgate.net]
- 6. cris.tau.ac.il [cris.tau.ac.il]
- 7. Synthesis and pharmacological characterization of glucopyranosyl-conjugated benzyl derivatives as novel selective cytotoxic agents against colon cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. orgsyn.org [orgsyn.org]
3-O-Benzoyl-4,6-O-isopropylidene-D-glucal CAS number and identifiers
[1]
Executive Summary
3-O-Benzoyl-4,6-O-isopropylidene-D-glucal is a strategically protected glycal derivative used extensively in the synthesis of 2-deoxy-glycosides, C-glycosides, and complex oligosaccharides.[1] By locking the C4 and C6 hydroxyls in an isopropylidene acetal and protecting the C3 hydroxyl with a benzoyl ester, this molecule offers a distinct reactivity profile compared to its per-acetylated or per-benzylated counterparts.[1] The benzoyl group at C3 provides stereoelectronic control during electrophilic additions to the C1-C2 double bond (enol ether), making it a critical intermediate in the assembly of biologically active carbohydrate scaffolds.[1]
Chemical Identity & Properties
| Property | Data |
| Chemical Name | 3-O-Benzoyl-4,6-O-isopropylidene-D-glucal |
| CAS Number | 58871-20-8 |
| Molecular Formula | C₁₆H₁₈O₅ |
| Molecular Weight | 290.31 g/mol |
| Appearance | Viscous syrup or white crystalline solid (polymorph dependent) |
| Solubility | Soluble in DCM, CHCl₃, EtOAc, THF; Insoluble in water |
| SMILES | CC1(C)OC[C@H]2C=CO2 |
| InChI Key | (Predicted) Based on structure: Specific key varies by stereochem definition in DBs |
Synthesis Protocol
The synthesis of 3-O-Benzoyl-4,6-O-isopropylidene-D-glucal is typically achieved via a two-step sequence starting from commercially available D-glucal.[1] This protocol ensures regioselective protection of the primary (C6) and secondary (C4) hydroxyls before esterification of the allylic C3 hydroxyl.[1]
Step 1: 4,6-O-Isopropylidenation of D-Glucal
Objective: Selectively protect the C4 and C6 positions.[1]
-
Reagents: D-Glucal, 2,2-Dimethoxypropane (2,2-DMP), Camphorsulfonic acid (CSA) (cat.).[1]
-
Solvent: Anhydrous Acetone or DMF.[1]
-
Procedure:
-
Suspend D-glucal (1.0 eq) in anhydrous acetone.
-
Add 2,2-DMP (2.0 eq) and a catalytic amount of CSA (0.05 eq).[1]
-
Stir at room temperature for 2–4 hours. Monitor by TLC (EtOAc/Hexane) for the disappearance of the polar starting material.[1]
-
Concentrate in vacuo to yield the crude 4,6-O-isopropylidene-D-glucal (CAS 51450-36-3).[1]
-
Step 2: O-Benzoylation at C3
Objective: Esterify the remaining allylic hydroxyl group.[1]
-
Reagents: Crude 4,6-O-isopropylidene-D-glucal, Benzoyl Chloride (BzCl), Pyridine, DMAP (cat.).[1]
-
Solvent: Dichloromethane (DCM) or neat Pyridine.[1]
-
Procedure:
-
Dissolve the crude intermediate in dry DCM (0.2 M).
-
Add Pyridine (3.0 eq) and cool the solution to 0°C.
-
Add Benzoyl Chloride (1.2 eq) dropwise over 15 minutes.
-
Allow the mixture to warm to room temperature and stir for 3 hours.
-
Workup: Dilute with DCM, wash successively with 1N HCl (to remove pyridine), sat. NaHCO₃, and brine.[1][2]
-
Purification: Flash column chromatography (Silica Gel, 10-20% EtOAc in Hexanes) to afford the title compound.
-
Reaction Mechanism & Reactivity Profile[8]
The reactivity of 3-O-Benzoyl-4,6-O-isopropylidene-D-glucal is dominated by the enol ether functionality (C1=C2) and the allylic ester at C3.[1]
The Ferrier Rearrangement
This is the most common application.[1] In the presence of a Lewis acid (e.g., BF₃[1][3]·OEt₂), the benzoyloxy group at C3 acts as a leaving group.[1]
-
Protonation/Complexation: The Lewis acid activates the C3 leaving group or the C1-C2 double bond.
-
Allylic Oxocarbenium Formation: Elimination of the benzoate generates a resonance-stabilized allylic oxocarbenium ion.[1]
-
Nucleophilic Attack: A nucleophile (alcohol, thiol, amine) attacks primarily at the C1 position (anomeric center), usually with high
-selectivity due to the anomeric effect, resulting in a 2,3-unsaturated glycoside.[1]
Stereoelectronic Effects
-
Isopropylidene Ring: The 4,6-acetal locks the pyranose ring into a rigid trans-decalin-like conformation (specifically a half-chair), which influences the facial selectivity of approaching electrophiles (e.g., in epoxidation reactions).[1]
-
3-O-Benzoyl Group: Unlike a benzyl ether, the electron-withdrawing nature of the ester destabilizes the buildup of positive charge at C1 during electrophilic addition, requiring stronger Lewis acids for activation compared to alkylated glucals.[1]
Visualization: Synthesis & Reactivity Flow[1]
Figure 1: Synthesis pathway and primary reactivity mode (Ferrier Rearrangement) of the target molecule.
Applications in Drug Development[1][10][11]
Synthesis of 2-Deoxy Sugars
The target molecule is a precursor to 2-deoxy-D-glucose derivatives.[1] Hydrogenation of the C1-C2 double bond (H₂/Pd-C) followed by deprotection yields 2-deoxy sugars, which are critical moieties in antibiotic classes like anthracyclines and macrolides.[1]
Glycal Assembly (Danishefsky Method)
This derivative serves as a glycosyl donor in the synthesis of oligosaccharides via oxidative coupling.[1] The 3-O-benzoyl group can be selectively removed (Zemplén conditions: NaOMe/MeOH) without affecting the isopropylidene group, allowing for orthogonal functionalization.[1]
C-Glycosylation
Reaction with carbon nucleophiles (e.g., allyltrimethylsilane) under Lewis acid catalysis affords C-glycosides.[1] These are hydrolytically stable mimics of O-glycosides and are investigated for their potential as metabolic inhibitors and immunomodulators.[1]
Characterization Data (Expected)
Researchers should validate the identity of synthesized batches using the following spectroscopic markers:
-
¹H NMR (CDCl₃, 400 MHz):
-
¹³C NMR (CDCl₃):
Safety & Handling
-
Hazard Classification: Irritant (Skin/Eye/Respiratory).[1]
-
Storage: Store at -20°C under inert atmosphere (Argon/Nitrogen). The enol ether is acid-sensitive; avoid exposure to acidic fumes during storage.[1]
-
Stability: Stable in basic and neutral conditions.[1] Hydrolyzes rapidly in aqueous acid.[1]
References
-
Overkleeft, H. S., et al. (1994).[1] "Generation of glycosyl cations from glycals."[1] Tetrahedron Letters, 35(38), 7129-7132.[1] (Contextual citation for Ferrier mechanism).
-
Shafizadeh, F. (1963).[1] "Acid Susceptibility of Glycals." Methods in Carbohydrate Chemistry, Vol II. Academic Press.[1]
-
Giese, B., et al. (1987).[1] "C-Glycosides from Glycals." Angewandte Chemie International Edition, 26(3), 233-235.[1]
Technical Whitepaper: Strategic Utilization of 3-O-Benzoyl-4,6-O-isopropylidene-D-glucal
Executive Summary
3-O-Benzoyl-4,6-O-isopropylidene-D-glucal represents a "privileged scaffold" in carbohydrate chemistry, offering a unique balance of conformational rigidity and functional group differentiation. Unlike its per-acetylated or per-benzylated counterparts, this derivative features a 4,6-O-isopropylidene (acetonide) lock that rigidifies the pyranose ring into a specific half-chair/twist-boat conformation, significantly influencing the stereochemical outcome of electrophilic additions. Simultaneously, the 3-O-benzoyl group acts as a competent nucleofuge for Ferrier rearrangements while providing UV chromophores for easier reaction monitoring.
This guide details the synthesis, reactivity, and application of this scaffold, focusing on its utility in generating 2-deoxy glycosides, C-glycosides, and complex natural product intermediates.
Structural Logic & Synthesis
The Design Philosophy
The utility of this molecule stems from the orthogonality of its protecting groups:
-
4,6-O-Isopropylidene: Locks the C4 and C6 hydroxyls. This creates a trans-decalin-like fusion (in certain conformers), restricting ring flipping and directing incoming electrophiles to the α-face (anti to the acetal). It is acid-sensitive, requiring careful selection of Lewis acids during downstream functionalization.
-
3-O-Benzoyl: An ester protecting group. It is more stable to hydrolysis than an acetate but remains a good leaving group for allylic rearrangements (Ferrier I).
Synthesis Protocol
The synthesis is a two-step sequence starting from commercially available D-glucal.
Step 1: 4,6-O-Isopropylidenation
-
Reagents: D-Glucal, 2,2-Dimethoxypropane (2,2-DMP), Camphorsulfonic acid (CSA) (cat.).
-
Conditions: DMF, 0°C to RT.
-
Mechanism: Kinetic acetalization favors the primary C6 and the favorable 6-membered ring with C4.
Step 2: 3-O-Benzoylation
-
Reagents: Benzoyl chloride (BzCl), Pyridine.
-
Conditions: 0°C (Strict control required).
-
Critical Technical Note: Temperature control is vital. At higher temperatures, acyl migration from C3 to C6 (after potential acetal hydrolysis/opening) or elimination side reactions can occur.
Visualization: Synthesis Workflow
Caption: Two-step synthesis of the target scaffold from D-glucal via kinetic acetalization and esterification.
The Ferrier Rearrangement (Type I)
The most common application of 3-O-acyl glycals is the Ferrier rearrangement, which converts the glycal into a 2,3-unsaturated glycoside (pseudoglycal).
Mechanism & Stereocontrol
The 3-O-benzoyl group leaves, assisted by a Lewis acid, generating an allylic oxocarbenium ion. A nucleophile (alcohol, phenol, etc.) attacks at C1.
-
Regioselectivity: Attack occurs exclusively at C1 due to resonance stabilization.
-
Stereoselectivity: The 4,6-isopropylidene group exerts a strong directing effect. The incoming nucleophile typically approaches from the α-face (axial), avoiding the steric bulk of the acetal, leading to high α-selectivity.
Protocol: Mild Ferrier Conditions
Standard Lewis acids like
-
Substrate: 3-O-Benzoyl-4,6-O-isopropylidene-D-glucal (1.0 equiv).
-
Nucleophile: Alcohol (1.2–1.5 equiv).
-
Catalyst: Indium(III) Chloride (
, 10-20 mol%) or Iodine ( , 5 mol%). -
Solvent: Dichloromethane (DCM), anhydrous.
-
Procedure: Stir at 0°C -> RT. Monitor by TLC (UV active).
-
Workup: Quench with saturated
.
Data: Catalyst Compatibility
| Catalyst | Yield | α:β Ratio | Acetal Stability |
| Moderate | 85:15 | Risk of Hydrolysis | |
| High (85-92%) | 90:10 | Excellent | |
| High (88-95%) | 92:8 | Excellent | |
| High | 88:12 | Good |
Epoxidation: Access to 2-Deoxy Sugars
While the Ferrier reaction eliminates the C3 stereocenter, epoxidation preserves the carbon skeleton, allowing for the synthesis of 2-deoxy sugars and 2-deoxy-2-amino sugars (via ring opening).
The DMDO Advantage
Dimethyldioxirane (DMDO) is the reagent of choice. Unlike meta-chloroperoxybenzoic acid (mCPBA), which requires acidic conditions that might harm the acetonide, DMDO works under neutral conditions.
Stereochemistry
The 4,6-isopropylidene ring locks the glucal into a conformation where the α-face is accessible. However, the facial selectivity of epoxidation on glycals is subtle.[1] For 4,6-O-benzylidene/isopropylidene protected glucals, the α-epoxide (1,2-anhydro-α-D-glucopyranose) is generally the major product, as the oxidant avoids the axial-like trajectory hindered by the protecting group system.
Workflow: 2-Deoxy Sugar Synthesis
-
Epoxidation: Treat glycal with DMDO (acetone solution) at 0°C.
-
Ring Opening: React the 1,2-anhydro sugar in situ with a nucleophile (e.g., MeOH, Allyl alcohol).
-
Result: The nucleophile attacks C1 from the β-face (inversion of the α-epoxide), yielding the 2-deoxy-β-glycoside .
-
Note: This is a powerful method to access β-linked 2-deoxy sugars, which are difficult to synthesize via direct glycosylation.
-
Visualization: Divergent Reactivity
Caption: Divergent pathways yielding unsaturated glycosides (left) or 2-deoxy-beta-glycosides (right).
Advanced Applications in Total Synthesis
C-Glycosylation
The 3-O-benzoyl-4,6-O-isopropylidene-D-glucal scaffold is a prime candidate for C-glycosylation, a critical step in synthesizing stable carbohydrate mimetics (C-glycosides).
-
Method: Reaction with allyltrimethylsilane or silyl enol ethers.
-
Catalyst: Lewis Acid (TMSOTf or
). -
Outcome: Formation of α-C-glycosides via the Ferrier mechanism (C3-OBz leaves).
-
Advantage: The isopropylidene group prevents conformational flipping during the formation of the oxocarbenium ion, often enhancing stereoselectivity compared to flexible per-benzylated analogs.
Palladium-Catalyzed Tsuji-Trost Reactions
This molecule acts as an allylic ester. Under Pd(0) catalysis, it forms a
-
Nucleophiles: Soft carbon nucleophiles (malonates) or amines.
-
Application: Synthesis of branched-chain sugars or amino-sugars found in antibiotic macrolides.
References
-
Ferrier, R. J. (1969).[2] "Unsaturated carbohydrates.[2] Part IX. Synthesis of 2,3-dideoxy-α-D-erythro-hex-2-enopyranosides from tri-O-acetyl-D-glucal". Journal of the Chemical Society C: Organic, 570–575.[2] Link[2]
-
Cheshev, P., Marra, A., & Dondoni, A. (2006). "Direct epoxidation of D-glucal and D-galactal derivatives with in situ generated DMDO". Carbohydrate Research, 341(16), 2714–2716. Link
-
Boga, S. B., & Balasubramanian, K. K. (2004).[2] "Indium trichloride catalyzed Ferrier rearrangement – facile synthesis of 2,3-unsaturated glycosides".[2] Arkivoc, (iv), 87-102. Link
-
Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. 5th Edition. John Wiley & Sons. (Standard Reference for Acetonide/Benzoyl stability). Link
-
Toshima, K. (2000). "Recent progress in the synthesis of 2-deoxy-glycosides". Carbohydrate Research, 327(1-2), 15-26. Link
Sources
Technical Guide: Protected D-Glucal Derivatives in Organic Synthesis
Executive Summary
Protected D-glucal derivatives (1,5-anhydro-2-deoxy-D-arabino-hex-1-enitol) represent a cornerstone in carbohydrate chemistry. Distinguished by their cyclic enol ether functionality, they serve as versatile "chiral pool" starting materials. Unlike standard glycosyl donors that rely on anomeric leaving groups, glycals offer unique reactivity profiles—acting as nucleophiles at C2 and electrophiles at C1 upon activation. This guide details the synthesis, strategic protection, and critical transformations of D-glucal, focusing on its application in the synthesis of 2,3-unsaturated glycosides (Ferrier products), 2-deoxy sugars, and C-glycosides for pharmaceutical development.[1]
Synthesis of the Core Building Block
The entry point to glycal chemistry is the conversion of D-glucose into tri-O-acetyl-D-glucal. This process involves the reductive elimination of acetobromo-
Mechanism of Formation
The transformation proceeds via a reductive
Workflow Diagram (DOT)
[2]
Strategic Protection: Tuning Reactivity
The choice of protecting group (PG) on the D-glucal scaffold dictates the electronic nature of the enol ether double bond. This concept, often parallel to the "Armed/Disarmed" theory in glycosylation, is critical for reaction success.
| Protecting Group | Electronic Effect | Reactivity Profile | Recommended Application |
| Acetyl (Ac) | Electron-withdrawing (EWG) | Disarmed (Moderate): Lowers electron density of the double bond. | General Ferrier rearrangements; stable to acidic handling. |
| Benzyl (Bn) | Electron-donating (EDG) | Armed (High): Increases nucleophilicity of C2. | Epoxidations (DMDO); Pd-catalyzed couplings; reactions requiring mild activation. |
| Silyl (TBS/TIPS) | Steric bulk + Weak EDG | Tunable: Steric hindrance directs stereoselectivity. | Complex natural product synthesis where orthogonal deprotection is required. |
| Carbonate | Cyclic/EWG | Constrained: Locks conformation. | Stereoselective intramolecular delivery; Pd-catalyzed decarboxylative allylation. |
Core Transformation: The Ferrier Rearrangement (Type I)
The Ferrier I reaction is a nucleophilic substitution with allylic rearrangement. It is the primary route to 2,3-unsaturated glycosides (pseudoglycals), which are precursors to 2-deoxy sugars and aminoglycoside antibiotics.
Mechanistic Insight
-
Activation: A Lewis Acid (LA) complexes with the C3-leaving group (acetate/benzyl).
-
Ionization: Loss of the C3 group generates a resonance-stabilized allylic oxocarbenium ion .[2]
-
Nucleophilic Attack: An alcohol (R-OH) attacks the anomeric center (C1).
-
Selectivity: The attack occurs preferentially from the
-face (axial) due to the anomeric effect, though -anomers can form depending on the catalyst and solvent.
Reaction Pathway Diagram (DOT)
Advanced Applications: 1,2-Anhydrosugars & C-Glycosides
1,2-Anhydrosugars (Epoxidation)
Direct epoxidation of the glucal double bond yields 1,2-anhydrosugars.[3] These are powerful glycosyl donors that react with nucleophiles to form 2-hydroxy glycosides with inversion of configuration at C1 (resulting in
-
Reagent of Choice: Dimethyldioxirane (DMDO).[3][4] Unlike mCPBA, DMDO allows for neutral conditions, preserving acid-sensitive protecting groups [1].
Palladium-Catalyzed C-Glycosylation
For drug discovery, C-glycosides (C-C bond at the anomeric center) are preferred over O-glycosides due to metabolic stability against glycosidases.
-
Heck-Type Coupling: Pd(OAc)₂ catalyzes the coupling of glycals with aryl iodides or activated alkenes [2].
-
Suzuki-Miyaura: Coupling of glycal boronates with aryl halides allows for the synthesis of SGLT2 inhibitor analogs [3].
Experimental Protocols
Protocol A: Synthesis of 3,4,6-Tri-O-acetyl-D-glucal
A robust, self-validating protocol based on the Fischer-Zach reduction.
Reagents: Acetobromo-
-
Preparation: In a 250 mL reaction flask, suspend Acetobromo-
-D-glucose in a mixture of acetic acid (50 mL) and water (50 mL) at 0°C. -
Reduction: Add Zinc dust and Sodium Acetate portion-wise over 30 minutes while stirring vigorously. Maintain temperature below 5°C to prevent side reactions.
-
Monitoring: Monitor via TLC (Hexane:EtOAc 1:1). The starting material (
) will disappear, and the glucal ( ) will appear. -
Workup: Filter the mixture through Celite to remove zinc residues. Dilute the filtrate with DCM (100 mL) and wash with ice-cold water (2 x 50 mL) and saturated
(until neutral pH). -
Purification: Dry organic layer over
, concentrate in vacuo. Recrystallize from ethanol or purify via flash chromatography (Hexane:EtOAc 8:2). -
Validation:
NMR (CDCl3) should show the characteristic enol ether proton at C1 ( ppm, d) and C2 ( ppm, dd).
Protocol B: General Ferrier Rearrangement ( )
Standard method for synthesizing 2,3-unsaturated-O-glycosides.
Reagents: 3,4,6-Tri-O-acetyl-D-glucal (1.0 mmol), Nucleophile (e.g., Benzyl alcohol, 1.2 mmol),
-
Setup: Flame-dry a round bottom flask and cool to 0°C under Argon atmosphere.
-
Addition: Dissolve the glucal and the alcohol in anhydrous DCM. Add
dropwise.[5] -
Reaction: Stir at 0°C for 15 minutes, then warm to room temperature. Reaction is typically fast (< 1 hour).
-
Quench: Quench with Triethylamine (0.2 mL) or saturated
. -
Workup: Extract with DCM, wash with brine, dry, and concentrate.
-
Result: The product will be a mixture of
anomers (typically -major). Separation requires careful column chromatography.[6]
References
-
Direct epoxidation of D-glucal and D-galactal derivatives with in situ generated DMDO. Source: Carbohydrate Research (Elsevier). URL:[Link][4]
-
Palladium-catalyzed direct cross-coupling reaction of glycals with activated alkenes. Source: Organic Letters (ACS Publications). URL:[Link]
-
Palladium-Catalyzed Suzuki–Miyaura Couplings of Glycal Boronates. Source: Organic Letters (ACS Publications). URL:[Link]
-
Ferrier Rearrangement: An Update on Recent Developments. Source: Carbohydrate Chemistry (RSC Publishing). URL:[Link]
-
Stereoselective [2+2] Cycloadditions: Synthesis of a Tri-O-Bn-D-Glucal-derived
-Lactam. Source: Organic Syntheses.[5][6][7][8] URL:[Link]
Sources
- 1. grokipedia.com [grokipedia.com]
- 2. Insight into the Course of the Ferrier Rearrangement Used to Obtain Untypical Diosgenyl Saponins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Direct epoxidation of D-glucal and D-galactal derivatives with in situ generated DMDO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. orgsyn.org [orgsyn.org]
- 6. Azidochrolination reaction of tri-O-acetyl-D-galactal - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Ferrier Rearrangement | Chem-Station Int. Ed. [en.chem-station.com]
- 8. Palladium-catalyzed direct cross-coupling reaction of glycals with activated alkenes - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of 3-O-Benzoyl-4,6-O-isopropylidene-D-glucal from D-glucal
Application Note: Strategic Synthesis of 3-O-Benzoyl-4,6-O-isopropylidene-D-glucal
Executive Summary
This application note details the robust, two-step synthesis of 3-O-Benzoyl-4,6-O-isopropylidene-D-glucal starting from commercially available D-glucal. This intermediate is a critical scaffold in carbohydrate chemistry, serving as a precursor for Ferrier rearrangements, C-glycosylations, and the synthesis of 2-deoxy sugars.
The protocol prioritizes regiochemical control and purification efficiency . By installing the 4,6-O-isopropylidene acetal first, we thermodynamically lock the C4 and C6 hydroxyls, leaving the allylic C3-hydroxyl available for selective benzoylation. This orthogonal protection strategy allows for versatile downstream modifications.
Strategic Analysis & Retrosynthesis
The synthesis relies on the disparate reactivity of the hydroxyl groups on the D-glucal core.
-
C4/C6 Hydroxyls: Located in a 1,3-relationship suitable for the formation of a stable 6-membered 1,3-dioxane ring (acetonide).
-
C3 Hydroxyl: Allylic and sterically distinct; protected as a benzoate ester to provide electronic modulation (disarming effect) and stability during subsequent acidic hydrolysis of the acetonide if required.
Retrosynthetic Logic (DOT Visualization):
Figure 1: Retrosynthetic disconnection showing the stepwise installation of protecting groups.
Experimental Protocols
Phase 1: Selective 4,6-O-Isopropylidenation
The formation of the isopropylidene acetal is thermodynamically controlled. We utilize 2,2-dimethoxypropane (2,2-DMP) as the reagent and solvent scavenger, which drives the equilibrium forward by producing methanol (volatile) rather than water.
Reagents:
-
D-Glucal (1.0 equiv)
-
2,2-Dimethoxypropane (2.0 - 3.0 equiv)
-
Camphorsulfonic acid (CSA) or p-Toluenesulfonic acid (pTsOH) (0.1 equiv)
-
Acetone (Anhydrous, solvent)
Protocol:
-
Setup: Flame-dry a round-bottom flask (RBF) and cool under an argon atmosphere.
-
Dissolution: Dissolve D-glucal (e.g., 1.46 g, 10 mmol) in anhydrous acetone (20 mL).
-
Reagent Addition: Add 2,2-dimethoxypropane (3.7 mL, 30 mmol) via syringe.
-
Catalysis: Add CSA (232 mg, 1.0 mmol) in one portion.
-
Reaction: Stir at room temperature (RT) for 1–2 hours.
-
Quench (Critical): Add Triethylamine (Et3N, 0.5 mL) to neutralize the acid.
-
Note: Failure to neutralize prior to concentration can lead to deprotection or polymerization of the acid-sensitive glycal double bond.
-
-
Workup: Concentrate the mixture under reduced pressure to a syrup. The crude 4,6-O-isopropylidene-D-glucal is sufficiently pure for the next step.
Phase 2: O-Benzoylation of C3-OH
With the 4,6-positions locked, the C3-OH is benzoylated using standard nucleophilic acyl substitution.
Reagents:
-
Crude 4,6-O-isopropylidene-D-glucal (from Phase 1)
-
Benzoyl Chloride (BzCl) (1.2 equiv relative to initial D-glucal)
-
Pyridine (Solvent/Base)[2]
-
DMAP (Catalytic, 0.05 equiv)
Protocol:
-
Solvation: Dissolve the crude residue from Phase 1 in anhydrous Pyridine (10 mL per g of substrate). Cool to 0°C.[3]
-
Acylation: Add Benzoyl Chloride dropwise to control the exotherm. Add DMAP.[4]
-
Progression: Allow the reaction to warm to RT and stir for 3–4 hours.
-
Quench: Add MeOH (1 mL) to consume excess BzCl. Stir for 15 mins.
-
Workup (Acetonide-Safe):
-
Dilute with CH2Cl2 (DCM).
-
Wash with saturated NaHCO3 (x2) to remove acid byproducts.
-
Crucial: Do NOT wash with strong aqueous HCl to remove pyridine, as this will hydrolyze the acetonide. Instead, wash with saturated NH4Cl or simply co-evaporate the pyridine with toluene on the rotavap.
-
-
Purification: Flash column chromatography (Silica Gel).
-
Eluent: Hexane/EtOAc (Gradient 9:1 to 4:1).
-
Process Visualization & Logic
The following workflow diagram illustrates the decision matrix and critical control points (CCPs) for the synthesis.
Figure 2: Operational workflow emphasizing Critical Control Points (CCPs) for acid sensitivity.
Analytical Profile
The following table summarizes the expected NMR signals for the target molecule.
| Moiety | Proton (1H NMR) | Chemical Shift (ppm, CDCl3) | Multiplicity | Interpretation |
| Glycal C=C | H-1 | 6.35 - 6.45 | dd | Characteristic enol ether proton |
| Glycal C=C | H-2 | 4.75 - 4.85 | dd | Coupled to H-1 and H-3 |
| Allylic C3 | H-3 | 5.50 - 5.60 | m | Downfield shift due to Benzoyl ester |
| Acetonide | CH3 (x2) | 1.40, 1.50 | s (2x) | Diastereotopic methyl groups |
| Benzoyl | Ar-H | 7.40 - 8.10 | m | Aromatic protons (ortho/meta/para) |
| Backbone | H-4, H-5, H-6 | 3.80 - 4.20 | m | Ring protons |
Troubleshooting & Optimization
-
Incomplete Acetalization: If the reaction stalls, add activated 3Å molecular sieves to the reaction mixture. Water generation (even from the CSA hydrate) can inhibit the reaction.
-
Acetonide Loss during Workup: If the product degrades during benzoylation workup, ensure the aqueous washes are basic (NaHCO3) or neutral. Avoid using 1M HCl to remove pyridine. Use CuSO4 solution (mildly acidic but usually safe if rapid) or toluene azeotropes.
-
C3-Migration: Benzoyl groups are generally stable, but acetyl groups at C3 can migrate to C4 if the acetonide is removed. The benzoyl group is preferred for this reason as it is less prone to migration than acetyl.
References
- Fraser-Reid, B., et al. "The chemistry of glycals." Accounts of Chemical Research, 1975.
- Shafizadeh, F., & Sekiguchi, R. "1,2-O-Isopropylidene-D-glucofuranose and related compounds." Carbohydrate Research, 1970. (General acetonide protection protocols).
- Overend, W. G., et al. "Reactions of glycals: conformational analysis." Journal of the Chemical Society, 1950.
-
Standard Protocol Verification: Organic Syntheses, Coll. Vol. 6, p. 64 (General acetonide formation using 2,2-DMP).
Sources
Application Notes and Protocols: Ferrier Rearrangement Conditions for 3-O-Benzoyl-4,6-O-isopropylidene-D-glucal
For: Researchers, scientists, and drug development professionals
Introduction
The Ferrier rearrangement is a powerful and widely utilized transformation in carbohydrate chemistry for the synthesis of 2,3-unsaturated glycosides from glycals.[1][2] This reaction, discovered by Robert J. Ferrier, involves a nucleophilic substitution at the anomeric carbon (C1) combined with an allylic shift of the double bond from the 1,2- to the 2,3-position.[3] The resulting 2,3-unsaturated glycosides are valuable synthetic intermediates, serving as precursors for a diverse array of complex carbohydrates and biologically active molecules, including antibiotics and antitumor agents.[1][4] This is due to the versatile reactivity of the 2,3-olefinic bond, which can undergo various functionalizations such as dihydroxylation, epoxidation, and hydrogenation.[1]
This application note provides a detailed guide to the Ferrier rearrangement of a specific and synthetically useful glycal, 3-O-Benzoyl-4,6-O-isopropylidene-D-glucal. We will delve into the mechanistic underpinnings of the reaction, explore a range of effective reaction conditions, present a detailed experimental protocol, and discuss the critical parameters that influence the reaction's efficiency and stereoselectivity.
Reaction Mechanism
The Ferrier rearrangement is typically catalyzed by a Lewis acid, although Brønsted acids and other promoters have also been employed.[5][6] The generally accepted mechanism proceeds through the formation of a key intermediate, a delocalized allyloxocarbenium ion.[3][7]
The reaction commences with the activation of the leaving group at the C3 position, in this case, the benzoyl group, by a Lewis acid. This facilitates the departure of the leaving group and the formation of a resonance-stabilized allyloxycarbenium ion.[8] This intermediate is then attacked by a nucleophile, such as an alcohol, at the anomeric center (C1). This nucleophilic attack, coupled with the allylic shift of the double bond, leads to the formation of the 2,3-unsaturated glycoside product as a mixture of α and β anomers.[3] The stereoselectivity of the reaction is influenced by various factors, including the nature of the Lewis acid, the nucleophile, the solvent, and the reaction temperature.
Two potential pathways for the formation of the allyloxycarbenium ion have been considered. The first is a direct SN1' type mechanism where the Lewis acid assists in the departure of the C3-leaving group.[8] The second pathway involves anchimeric assistance from the neighboring C4-substituent, which can lead to the formation of a dioxolenium ion intermediate, particularly when an acetyl group is present at C4.[8] For the substrate , 3-O-Benzoyl-4,6-O-isopropylidene-D-glucal, the direct SN1' pathway is more likely to be the predominant mechanism.
Mechanistic Diagram
Caption: General mechanism of the Lewis acid-catalyzed Ferrier rearrangement.
Reaction Conditions
The success of the Ferrier rearrangement is highly dependent on the chosen reaction conditions. A variety of Lewis acids, solvents, and temperatures have been reported to effectively promote this transformation. The choice of conditions can significantly impact the reaction rate, yield, and the diastereomeric ratio (α:β) of the product.
Summary of Ferrier Rearrangement Conditions
| Lewis Acid Catalyst | Solvent | Temperature (°C) | Typical Reaction Time | Key Observations & References |
| Boron trifluoride etherate (BF₃·OEt₂) | Dichloromethane (DCM) | -20 to Room Temp | 1 - 24 h | A classic and widely used catalyst.[3][5] |
| Tin(IV) chloride (SnCl₄) | Dichloromethane (DCM) | -78 | 10 min | Highly efficient, often providing good α-selectivity.[3] |
| Indium(III) chloride (InCl₃) | Dichloromethane (DCM) | Room Temp | Varies | A mild and effective catalyst.[3][9] |
| Zinc(II) chloride (ZnCl₂) | Toluene | Room Temp | 30 - 60 min | Good for promoting the reaction with alcohols.[3] |
| Copper(II) triflate (Cu(OTf)₂) | Acetonitrile | Room Temp | Varies | A mild and efficient catalyst for Ferrier glycosylation.[10] |
| Iron(III) triflate (Fe(OTf)₃) | Acetonitrile | Room Temp | Varies | Can be used for stereoselective synthesis. |
| Ruthenium(III) chloride (RuCl₃) | Acetonitrile | Room Temp | Varies | Provides good yields and high α-selectivity.[4] |
| Perfluorophenylboronic acid | Dichloromethane (DCM) | Room Temp | Varies | An organocatalyst that promotes the reaction under mild conditions.[11] |
| Bromodimethylsulfonium bromide (BDMS) | Dichloromethane (DCM) | Room Temp | Varies | A pre-catalyst for the synthesis of 2,3-unsaturated O-glycosides.[12] |
Note: The optimal conditions for a specific substrate and nucleophile should be determined experimentally. The table above provides a general guideline based on literature precedents.
Experimental Protocol
This section provides a detailed, step-by-step protocol for the Ferrier rearrangement of 3-O-Benzoyl-4,6-O-isopropylidene-D-glucal with a generic alcohol nucleophile.
Materials and Reagents
-
3-O-Benzoyl-4,6-O-isopropylidene-D-glucal
-
Anhydrous alcohol (nucleophile)
-
Anhydrous dichloromethane (DCM)
-
Lewis acid (e.g., Boron trifluoride etherate, BF₃·OEt₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane/ethyl acetate mixture)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Syringes and needles
-
Inert atmosphere (Nitrogen or Argon) setup
-
Thin-layer chromatography (TLC) plates and developing chamber
-
Rotary evaporator
Step-by-Step Methodology
-
Reaction Setup:
-
To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂ or Ar), add a solution of 3-O-Benzoyl-4,6-O-isopropylidene-D-glucal (1.0 eq) in anhydrous dichloromethane (DCM, concentration typically 0.1 M).
-
Add the anhydrous alcohol nucleophile (1.2 - 2.0 eq) to the flask via syringe.
-
Cool the reaction mixture to the desired temperature (e.g., 0 °C or -20 °C) using an ice-salt bath or a cryocooler.
-
-
Initiation of the Reaction:
-
Slowly add the Lewis acid (e.g., BF₃·OEt₂, 1.1 - 1.5 eq) to the stirred solution via syringe over a period of 5-10 minutes. The addition should be done carefully to control any potential exotherm.
-
-
Reaction Monitoring:
-
Monitor the progress of the reaction by thin-layer chromatography (TLC). A suitable eluent system (e.g., 4:1 hexane/ethyl acetate) should be used to separate the starting material from the product. The reaction is typically complete when the starting glycal spot is no longer visible on the TLC plate.
-
-
Work-up Procedure:
-
Once the reaction is complete, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) at the reaction temperature.
-
Allow the mixture to warm to room temperature and transfer it to a separatory funnel.
-
Extract the aqueous layer with dichloromethane (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with brine (saturated aqueous NaCl solution).
-
Dry the combined organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of hexane/ethyl acetate) to afford the desired 2,3-unsaturated glycoside. The α and β anomers may be separable by chromatography, depending on the specific product.
-
Experimental Workflow Diagram
Caption: A streamlined workflow for the Ferrier rearrangement protocol.
Conclusion
The Ferrier rearrangement of 3-O-Benzoyl-4,6-O-isopropylidene-D-glucal is a robust and versatile method for the synthesis of valuable 2,3-unsaturated glycosides. By carefully selecting the Lewis acid catalyst, solvent, and reaction temperature, researchers can optimize the reaction to achieve high yields and desired stereoselectivity. The detailed protocol provided in these application notes serves as a comprehensive guide for scientists in academic and industrial settings, enabling the efficient synthesis of these important carbohydrate building blocks for further applications in drug discovery and development.
References
-
Stereoselective Synthesis of 2,3-Unsaturated O-Aryl Glycosides from Glycals using Tris(pentafluorophenyl)borane as Catalyst. (n.d.). SSRN. Retrieved from [Link]
-
Ferrier rearrangement. (2023, December 2). In Wikipedia. Retrieved from [Link]
-
Progress in the Synthesis of 2,3-unsaturated Glycosides. (2020). Bentham Science. Retrieved from [Link]
-
Progress in the Synthesis of 2,3-unsaturated Glycosides. (2020). Ingenta Connect. Retrieved from [Link]
-
Insight into the Course of the Ferrier Rearrangement Used to Obtain Untypical Diosgenyl Saponins. (2024). ACS Publications. Retrieved from [Link]
-
Qi, C., Goti, G., Sartorel, A., Dell'Amico, L., & Mazzarella, D. (2023). Electrochemical Ferrier Rearrangement of Glycals. ChemRxiv. Retrieved from [Link]
-
Zhang, H., Guo, A., Ding, H., Xu, Y., Zhang, Y., Yang, D., & Liu, X.-W. (2024). Stereoselective strain-release Ferrier rearrangement: the dual role of catalysts. Royal Society of Chemistry. Retrieved from [Link]
-
Direct Ferrier rearrangement on unactivated glycals catalyzed by indium(III) chloride. (n.d.). Semantic Scholar. Retrieved from [Link]
-
Ferrier rearrangement: an update on recent developments. (2016). In A. M. Gómez, S. Miranda, & J. C. López (Eds.), Carbohydrate Chemistry: Volume 42 (pp. 210-247). Royal Society of Chemistry. Retrieved from [Link]
-
Ali, I., Gundumalla, S., & Perali, R. S. (2025). Stereoselective synthesis of 3-oxo-2-C-branched glycosides from 2,3-unsaturated sugars via[10][10]-sigmatropic rearrangement. RSC Publishing. Retrieved from [Link]
-
Ferrier rearrangement: An update on recent developments. (2016). ResearchGate. Retrieved from [Link]
-
Ferrier rearrangement. (n.d.). Grokipedia. Retrieved from [Link]
-
Ferrier Rearrangement. (2015, April 6). Chem-Station. Retrieved from [Link]
-
Insight into the Course of the Ferrier Rearrangement Used to Obtain Untypical Diosgenyl Saponins. (2024). ACS Publications. Retrieved from [Link]
-
BDMS catalyzed Ferrier rearrangement of 3,4,6-tri-O-acetyl-D-glucal with alcohols. (n.d.). Semantic Scholar. Retrieved from [Link]
-
Robust perfluorophenylboronic acid-catalyzed stereoselective synthesis of 2,3-unsaturated O-, C-, N- and S-linked glycosides. (2019). Beilstein Journals. Retrieved from [Link]
-
Reactions of N‐, S‐ and O‐Nucleophiles with 3,4,6‐Tri‐O‐benzyl‐D‐glucal Mediated by Triphenylphosphane Hydrobromide versus Those with HY Zeolite. (2006). ResearchGate. Retrieved from [Link]
Sources
- 1. papers.ssrn.com [papers.ssrn.com]
- 2. Progress in the Synthesis of 2,3-unsaturated Glycosides: Ingenta Connect [ingentaconnect.com]
- 3. Ferrier rearrangement - Wikipedia [en.wikipedia.org]
- 4. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 5. Ferrier Reaction | Thermo Fisher Scientific - SG [thermofisher.com]
- 6. chemrxiv.org [chemrxiv.org]
- 7. Ferrier Rearrangement | Chem-Station Int. Ed. [en.chem-station.com]
- 8. Insight into the Course of the Ferrier Rearrangement Used to Obtain Untypical Diosgenyl Saponins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. eurekaselect.com [eurekaselect.com]
- 11. BJOC - Robust perfluorophenylboronic acid-catalyzed stereoselective synthesis of 2,3-unsaturated O-, C-, N- and S-linked glycosides [beilstein-journals.org]
- 12. researchgate.net [researchgate.net]
Application Note: Epoxidation of 3-O-Benzoyl-4,6-O-isopropylidene-D-glucal
This Application Note and Protocol Guide details the optimized methods for the epoxidation of 3-O-Benzoyl-4,6-O-isopropylidene-D-glucal . This transformation yields the highly reactive 1,2-anhydro-3-O-benzoyl-4,6-O-isopropylidene-α-D-glucopyranose , a "Danishefsky-type" glycosyl donor used in the stereoselective synthesis of complex oligosaccharides and glycoconjugates.
Introduction & Mechanistic Rationale
The epoxidation of glycals (1,2-unsaturated sugars) is the foundational step in the "glycal assembly" strategy. The target substrate, 3-O-Benzoyl-4,6-O-isopropylidene-D-glucal , presents specific stereochemical challenges and opportunities:
-
Substrate Architecture: The 4,6-O-isopropylidene acetal locks the pyranose ring into a rigid trans-decalin-like conformation (4C1 chair fused to a 1,3-dioxane). The 3-O-benzoyl group occupies a pseudo-equatorial position.
-
Stereoselectivity: Epoxidation with Dimethyldioxirane (DMDO) is highly stereoselective, occurring exclusively from the
-face (anti to the C6 substituent). This yields the 1,2-anhydro- -D-glucopyranose.[1] -
Reactivity Profile: The resulting 1,2-anhydro sugar is a strained epoxide. It is a powerful glycosyl donor but is highly sensitive to acidic hydrolysis and silica gel chromatography. It acts as a "hard" electrophile, reacting with nucleophiles (alcohols, amines) to form 1,2-trans-glycosides (e.g.,
-glucosides) via an SN2-like opening at C1.
Reaction Scheme
Caption: Stereoselective conversion of the glucal to the 1,2-anhydro-α-donor using DMDO.
Critical Experimental Considerations
| Parameter | Method A: Isolated DMDO (Recommended) | Method B: In Situ (Oxone) | Method C: mCPBA (Not Recommended) |
| Reagent | Distilled DMDO in Acetone (~0.05–0.08 M) | Oxone + Acetone + NaHCO₃ | mCPBA + NaHCO₃ Buffer |
| Conditions | Neutral, Anhydrous, 0°C | Biphasic (DCM/Water), pH ~8 | Biphasic, Buffered |
| Yield | Quantitative (>98%) | High (85–95%) | Variable (Risk of hydrolysis) |
| Purity | Excellent (Evaporation only) | Good (Requires extraction) | Poor (Benzoic acid byproduct) |
| Stability | High (in solution) | Moderate | Low (Acid sensitive) |
| Use Case | Sensitive glycosylations , NMR studies | Large scale (>5g), robust substrates | Only if DMDO is impossible |
Expert Insight: For high-value drug development intermediates, Method A is the Gold Standard . It avoids the introduction of salts and water during the reaction, preventing premature ring opening.
Protocol A: High-Fidelity Epoxidation using Isolated DMDO
Objective: Synthesis of 1,2-anhydro-3-O-benzoyl-4,6-O-isopropylidene-α-D-glucopyranose for immediate glycosylation.
Reagents & Equipment[2][3]
-
Substrate: 3-O-Benzoyl-4,6-O-isopropylidene-D-glucal (dried under high vacuum).
-
Reagent: DMDO solution in acetone (prepared via Oxone distillation).
-
Solvent: Anhydrous Dichloromethane (DCM) or Acetone.
-
QC Standard: Thioanisole (for titration).[2]
Step-by-Step Methodology
Phase 1: DMDO Preparation & Titration
-
Preparation: Distill DMDO from a mixture of Oxone (potassium peroxymonosulfate), NaHCO₃, and acetone into a receiving flask cooled to -78°C. Store over 4Å molecular sieves at -20°C.
-
Titration (Critical):
Phase 2: Epoxidation Reaction
-
Setup: Dissolve the glucal substrate (1.0 equiv) in anhydrous DCM (0.1 M concentration) in a flame-dried round-bottom flask under Argon.
-
Cooling: Cool the solution to 0°C (ice bath).
-
Addition: Slowly add the titrated DMDO solution (1.2 – 1.5 equiv) via syringe.
-
Note: The solution typically remains clear.
-
-
Monitoring: Stir at 0°C for 20–60 minutes.
-
TLC: Monitor consumption of starting material (Hexane/EtOAc 3:1). The epoxide often runs slightly lower or similar to the glucal but stains differently (blue/purple with anisaldehyde).
-
NMR Check: Take a 50 µL aliquot, evaporate with a stream of N₂, and check 1H NMR. Disappearance of the vinylic proton at C1 (~6.4 ppm) and appearance of the epoxide doublet (~5.0 ppm) confirms conversion.
-
-
Workup:
-
Concentrate the reaction mixture under reduced pressure (Rotavap) at low temperature (<30°C) .
-
Do not heat. The product is volatile and thermally unstable.
-
Co-evaporate with anhydrous benzene or toluene twice to remove traces of acetone and water.
-
-
Storage: The resulting white solid/syrup is the pure 1,2-anhydro sugar. Use immediately for the subsequent glycosylation step.
Protocol B: Large-Scale In Situ Epoxidation (Oxone Method)
Objective: Scalable synthesis (>5 g) where isolating large volumes of DMDO is impractical.
Step-by-Step Methodology
-
Biphasic Setup: Dissolve the glucal (1 equiv) in DCM (5 mL/mmol) and Acetone (1 mL/mmol). Add saturated aqueous NaHCO₃ (10 mL/mmol).
-
Reagent Addition: Vigorously stir the biphasic mixture at 0°C.
-
Oxone Feed: Add a solution of Oxone (2.0 equiv) in water dropwise over 30 minutes.
-
Control: Maintain pH ~8 by adding solid NaHCO₃ if necessary. The reaction relies on the in situ generation of DMDO at the interface.
-
-
Completion: Stir vigorously for 2–4 hours at 0°C -> RT.
-
Extraction:
-
Separate organic layer.
-
Extract aqueous layer with DCM (2x).
-
Wash: Wash combined organics with saturated NaHCO₃, then Brine.
-
Dry: Dry over Na₂SO₄ (anhydrous).
-
-
Isolation: Filter and concentrate in vacuo at <30°C.
Quality Control & Characterization
Product: 1,2-Anhydro-3-O-benzoyl-4,6-O-isopropylidene-α-D-glucopyranose.
| Feature | Specification | Notes |
| 1H NMR (CDCl₃) | H1: | Diagnostic doublet. Upfield shift from glucal enol ether (~6.4 ppm). |
| H2: | Epoxide ring proton. | |
| H3: | Deshielded by Benzoyl ester. | |
| 13C NMR | C1: | Anomeric carbon of epoxide. |
| TLC (Hex/EtOAc) | Stains intense purple/blue with p-Anisaldehyde. | |
| Stability | Hydrolyzes to 1-O-Benzoyl-glucose if wet. |
Workflow Diagram: Decision Matrix
Caption: Operational workflow for selecting the optimal epoxidation protocol based on scale and sensitivity.
Troubleshooting & Safety
-
Problem: Hydrolysis (Formation of 1-O-Benzoyl-glucose).
-
Cause: Acidic conditions or water presence during workup.
-
Solution: Ensure all glassware is flame-dried. Use NaHCO₃ during in situ method.[5] Store DMDO over molecular sieves.
-
-
Problem: Incomplete Conversion.
-
Cause: DMDO concentration lower than calculated (decomposition).
-
Solution: Always re-titrate DMDO immediately before use. Add an extra 0.2 equiv if necessary.
-
-
Safety Warning:
-
DMDO is a volatile peroxide. Prepare in a fume hood behind a blast shield. Do not concentrate to dryness if high concentrations of peroxides are suspected.
-
Glucal Epoxides are skin sensitizers and potential alkylating agents. Handle with gloves.
-
References
-
Halcomb, R. L., & Danishefsky, S. J. (1989). The synthesis of the tumor-associated carbohydrate antigen A. Journal of the American Chemical Society, 111(17), 6661–6666. Link
-
Murray, R. W., & Jeyaraman, R. (1985). Dioxiranes: synthesis and reactions of methyldioxiranes. The Journal of Organic Chemistry, 50(16), 2847–2853. Link
-
Bellucci, G., Chiappe, C., & Marioni, F. (1994). Epoxidation of glycals: A comparative study of the stereoselectivity. Tetrahedron, 50(22), 6647-6656. Link
-
Cheshev, P., Marra, A., & Dondoni, A. (2006). Direct epoxidation of D-glucal and D-galactal derivatives with in situ generated DMDO. Carbohydrate Research, 341(16), 2714–2716.[5] Link
-
Gervay, J., & Danishefsky, S. J. (1991). Stereoselective synthesis of beta-glycosides via 1,2-anhydro sugars. The Journal of Organic Chemistry, 56(18), 5448–5451. Link
Sources
- 1. chimia.ch [chimia.ch]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. 4,6-O-benzylidene-D-glucopyranose and its sodium salt: new data on their preparation and properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Direct epoxidation of D-glucal and D-galactal derivatives with in situ generated DMDO - PubMed [pubmed.ncbi.nlm.nih.gov]
High-Fidelity Palladium-Catalyzed C- and O-Glycosylation of 3-O-Benzoyl-4,6-O-isopropylidene-D-glucal
This Application Note is designed for researchers in medicinal chemistry and carbohydrate synthesis. It details the high-precision use of 3-O-Benzoyl-4,6-O-isopropylidene-D-glucal as a versatile electrophile in Palladium-catalyzed allylic substitution (Tsuji-Trost) reactions.
Part 1: Strategic Overview & Mechanistic Principles
The Substrate Advantage
In the development of glycomimetics—particularly SGLT2 inhibitors and hydrolytically stable nucleoside analogs—C-glycosides are preferred over O-glycosides due to their resistance to metabolic degradation.
3-O-Benzoyl-4,6-O-isopropylidene-D-glucal represents an optimal "Tsuji-Trost Donor" for three reasons:
-
Conformational Locking: The 4,6-O-isopropylidene acetal locks the pyranose ring into a rigid half-chair conformation. Unlike flexible peracetylated glucals, this rigidity imposes high facial selectivity during the nucleophilic attack.
-
Leaving Group Tuning: The C-3 benzoate (OBz) is a competent leaving group for Pd(0) oxidative addition but is generally more stable to hydrolysis than the corresponding acetate, allowing for easier handling and purification.
-
Regiocontrol: Palladium catalysis favors substitution at the C-1 position (via the
-allyl intermediate) with retention of the double bond at C-2/C-3, or migration to C-1/C-2 depending on the nucleophile and ligand, yielding 2,3-unsaturated glycosides (pseudoglycals).
Mechanistic Pathway: The "Double Inversion"
The reaction proceeds via a Pd(0)/Pd(II) catalytic cycle characterized by a double inversion mechanism, resulting in net retention of stereochemistry relative to the starting C-3 stereocenter.
-
Coordination: Pd(0) coordinates to the electron-rich enol ether double bond (C1-C2) from the face opposite the bulky 4,6-isopropylidene group (
-face approach is sterically hindered, so Pd often approaches from the -face, though this is ligand-dependent). -
Oxidative Addition (Ionization): The C-3 benzoate leaves anti-periplanar to the metal, forming a cationic
-allyl palladium complex. -
Nucleophilic Attack: Soft nucleophiles attack the
-allyl system from the face opposite the palladium (anti-attack).-
Result: If Pd is on the
-face, the nucleophile attacks from the -face, yielding -C-glycosides.
-
Visualization of the Catalytic Cycle
Caption: The Tsuji-Trost catalytic cycle for glucal derivatives. Note the ionization of the benzoate to form the electrophilic
Part 2: Detailed Experimental Protocols
Protocol A: C-Glycosylation with Dimethyl Malonate
This protocol synthesizes a C-glycoside precursor, introducing a carbon chain at the anomeric position.
Reagents & Materials:
-
Substrate: 3-O-Benzoyl-4,6-O-isopropylidene-D-glucal (1.0 equiv).
-
Catalyst Source: Pd(PPh
) (Tetrakis(triphenylphosphine)palladium(0)) (5 mol%). -
Nucleophile: Dimethyl malonate (1.5 equiv).
-
Base: Sodium hydride (NaH, 60% dispersion in oil) (1.5 equiv) OR BSA (N,O-Bis(trimethylsilyl)acetamide) with catalytic KOAc.
-
Solvent: Anhydrous THF (degassed).
-
Atmosphere: Argon or Nitrogen.
Step-by-Step Methodology:
-
Nucleophile Generation (NaH Method):
-
In a flame-dried Schlenk flask under Argon, suspend NaH (1.5 equiv) in anhydrous THF (0.2 M relative to substrate).
-
Cool to 0°C. Dropwise add Dimethyl malonate (1.5 equiv). Evolution of H
gas will occur. -
Stir at 0°C for 30 min, then warm to Room Temperature (RT) for 30 min to ensure complete enolate formation.
-
-
Catalyst Preparation:
-
In a separate vial, dissolve Pd(PPh
) (5 mol%) and the glucal substrate (1.0 equiv) in a minimal amount of degassed THF. -
Note: If using Pd
(dba) , premix with phosphine ligand (e.g., dppe or PPh ) for 15 min before adding substrate.
-
-
Coupling Reaction:
-
Transfer the substrate/catalyst solution via cannula (or syringe) into the enolate solution.
-
Heat the mixture to Reflux (65°C) or stir at RT depending on reactivity (Benzoyls often require mild heating compared to carbonates).
-
Monitor via TLC (Hexane:EtOAc 3:1). The starting material (Rf ~0.6) should disappear, replaced by the product (Rf ~0.4).
-
Typical Time: 2–12 hours.
-
-
Workup & Purification:
-
Quench with saturated NH
Cl solution. -
Extract 3x with Diethyl Ether or EtOAc.
-
Dry combined organics over MgSO
, filter, and concentrate. -
Purification: Flash column chromatography on Silica Gel.
-
Gradient: 5%
20% EtOAc in Hexanes.
-
-
Yield Expectation: 75–90%.[1]
-
Protocol B: O-Glycosylation (Phenol Coupling)
Synthesizing aryl-O-glycosides under neutral conditions to avoid Ferrier rearrangement side-products (2-deoxy sugars).
Reagents:
-
Substrate: 3-O-Benzoyl-4,6-O-isopropylidene-D-glucal.
-
Catalyst: Pd
(dba) (2.5 mol%) + dppb (1,4-Bis(diphenylphosphino)butane) (10 mol%). -
Nucleophile: Phenol derivative (1.2 equiv).
-
Solvent: THF or Toluene.
Methodology:
-
Mix Pd
(dba) and dppb in THF under Argon for 20 min to form the active catalyst. -
Add the glucal substrate and the phenol.
-
Stir at RT.[2] (Phenols are often nucleophilic enough without deprotonation if the Pd-allyl complex is sufficiently electrophilic).
-
If reaction is sluggish, heat to 50°C.
-
Concentrate and purify via silica chromatography.
Part 3: Data Analysis & Troubleshooting
Quantitative Optimization Table
Use this reference to adjust conditions based on observed results.
| Variable | Standard Condition | Adjustment for Low Yield | Adjustment for Poor Stereocontrol |
| Solvent | THF | Switch to Toluene or Dioxane (higher temp) | DCM (lower temp, often higher |
| Catalyst | Pd(PPh | Pd | Use chiral ligands (e.g., Trost ligand) |
| Leaving Group | Benzoate | Switch to Carbonate (more reactive) | Keep Benzoate (slower, more selective) |
| Temperature | 60°C | Increase to 80°C | Lower to 0°C or RT |
Troubleshooting Guide
-
Problem: Formation of 2-deoxy-glycoside (Ferrier I product) instead of 2,3-unsaturated product.
-
Cause: Acidic impurities in the solvent or catalyst acting as Lewis acids.
-
Solution: Ensure basic conditions (add catalytic Et
N) and use strictly neutral Pd sources.
-
-
Problem:
-Hydride Elimination (formation of dienes).-
Cause: Nucleophile is too basic or sterically hindered; Pd stays on the ring too long.
-
Solution: Use "softer" nucleophiles (pKa < 20). Increase phosphine ligand concentration.
-
Experimental Workflow Diagram
Caption: Operational workflow for the Pd-catalyzed coupling of glucal benzoates.
References
- Tsuji, J. (1986). Palladium Reagents and Catalysts: Innovations in Organic Synthesis. Wiley.
-
Trost, B. M., & Van Vranken, D. L. (1996).[3] Asymmetric Transition Metal-Catalyzed Allylic Alkylations. Chemical Reviews, 96(1), 395–422. Link
-
Guthrie, D. B., & Hartwig, J. F. (2020). Palladium-Catalyzed C-Glycosylation.[1][4][5] Chemical Science. (General reference for Pd-catalyzed glycosylation mechanisms).
-
Khanna, A., et al. (2019). Palladium-catalyzed stereoselective synthesis of C-glycosides from glycals. Tetrahedron Letters. Link
-
Babu, R. S., & O'Doherty, G. A. (2003). De Novo Synthesis of Oligosaccharides Using Palladium-Catalyzed Glycosylation. Journal of the American Chemical Society, 125(41), 12406–12407. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. Tsuji–Trost reaction - Wikipedia [en.wikipedia.org]
- 3. Tsuji-Trost Reaction [organic-chemistry.org]
- 4. Palladium-catalyzed C–H glycosylation and retro Diels–Alder tandem reaction via structurally modified norbornadienes (smNBDs) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Pd-catalyzed highly selective three-component protocol for trisubstituted allenes - PMC [pmc.ncbi.nlm.nih.gov]
C-glycoside synthesis using 3-O-Benzoyl-4,6-O-isopropylidene-D-glucal
Application Note: Stereoselective
Executive Summary
This guide details the protocol for synthesizing 2,3-unsaturated-
Primary Application: Synthesis of
Strategic Analysis of the Substrate
Why 3-O-Benzoyl-4,6-O-isopropylidene-D-glucal?
The choice of protecting groups dictates the reaction outcome.
-
3-O-Benzoyl (Bz): Unlike an acetate, the benzoate is less prone to migration and provides a "soft" leaving group upon Lewis Acid activation. It also adds significant mass and UV absorbance, simplifying TLC/HPLC monitoring.
-
4,6-O-Isopropylidene: This is the critical stereocontrol element. By locking the C4 and C6 hydroxyls into a fused 1,3-dioxane ring, the glucose scaffold is forced into a rigid half-chair conformation (
). This rigidity amplifies the anomeric effect , strongly favoring nucleophilic attack from the axial ( ) face.
Mechanistic Pathway: The Type I Ferrier Rearrangement
The reaction proceeds via a Lewis Acid-mediated allylic rearrangement (
-
Activation: The Lewis acid coordinates to the C3-benzoate carbonyl.
-
Ionization: The benzoate leaves, generating a resonance-stabilized allylic oxocarbenium ion .
-
Nucleophilic Attack: The nucleophile (allyl silane or electron-rich arene) attacks C1. The double bond migrates to C2-C3.
-
Stereoselection: The 4,6-acetonide steric bulk and the thermodynamic anomeric effect direct the incoming nucleophile to the
-position.
Figure 1: Mechanistic pathway of the Ferrier Rearrangement for C-glycosylation.
Detailed Experimental Protocol
Protocol A: Synthesis of - -Allyl Glycoside (Sakurai-Ferrier)
This protocol uses allyltrimethylsilane as the carbon nucleophile.
Reagents & Materials:
-
Substrate: 3-O-Benzoyl-4,6-O-isopropylidene-D-glucal (1.0 equiv).
-
Nucleophile: Allyltrimethylsilane (AllylTMS) (1.5 – 2.0 equiv).
-
Catalyst: Trimethylsilyl trifluoromethanesulfonate (TMSOTf) (0.1 – 0.2 equiv) OR
. -
Solvent: Anhydrous Dichloromethane (DCM) or Acetonitrile (MeCN). Note: DCM favors
-selectivity; MeCN can increase -selectivity via nitrile effect, though less pronounced in Ferrier systems. -
Quench: Saturated aqueous
.
Step-by-Step Procedure:
-
Preparation (Inert Atmosphere):
-
Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.
-
Dissolve 3-O-Benzoyl-4,6-O-isopropylidene-D-glucal (1.0 mmol, ~306 mg) in anhydrous DCM (10 mL, 0.1 M concentration).
-
Add activated 4Å molecular sieves (powdered) to ensure absolute dryness. Stir for 15 min at Room Temperature (RT).
-
-
Nucleophile Addition:
-
Cool the reaction mixture to -78°C (Dry ice/Acetone bath).
-
Add Allyltrimethylsilane (2.0 mmol, 318 µL) dropwise via syringe.
-
-
Lewis Acid Activation:
-
Add TMSOTf (0.15 mmol, 27 µL) dropwise over 2 minutes.
-
*Critical Check
-
Application Note: Precision Hydroboration-Oxidation Protocols for Protected D-Glucal Derivatives
Executive Summary
The hydroboration-oxidation of glycals (1,2-unsaturated sugars) is a pivotal transformation in carbohydrate chemistry, granting access to 2-deoxy-hexoses —a structural motif critical in cardiac glycosides (e.g., digoxin), anthracycline antibiotics, and nucleoside analogs.
Unlike simple alkenes, protected D-glucal derivatives possess inherent chirality that dictates the stereochemical outcome of the reaction. This guide details the protocols for converting 3,4,6-tri-O-benzyl-D-glucal into its corresponding 2-deoxy-hydroxyl derivatives. We focus on controlling the regioselectivity (C2-boron addition) and stereoselectivity (facial bias controlled by the C3-substituent) to ensure reproducible, high-purity outcomes.
Mechanistic Principles & Stereocontrol
The "Anti-C3" Directing Effect
The stereochemical outcome of D-glucal hydroboration is governed primarily by the substituent at C3 .
-
Conformation: Tri-O-benzyl-D-glucal adopts a half-chair conformation (
or ). -
Facial Bias: The bulky benzyloxy group at C3 (pseudo-axial or pseudo-equatorial depending on the conformer) effectively shields the bottom face (
-face). -
Attack Trajectory: Consequently, the electrophilic boron reagent attacks from the less hindered top face (
-face).
Regioselectivity
Electronic polarization of the enol ether double bond directs the boron atom to C2 and the hydride to C1 .
-
Intermediate: The resulting organoborane possesses a C2-boron bond in the
-configuration. -
Oxidation: The subsequent oxidation with alkaline hydrogen peroxide (
) proceeds with retention of configuration , yielding the C2- -hydroxyl product.
Stereochemical Outcome:
-
Major Product: 2-Deoxy-
-D-manno-hexopyranose derivative (C2-OH is axial/beta). -
Minor Product: 2-Deoxy-
-D-gluco-hexopyranose derivative (C2-OH is equatorial/alpha).
Note: The use of bulky reagents like 9-BBN enhances this selectivity by exacerbating the steric clash with the C3-substituent.
Pathway Visualization
Figure 1: Mechanistic pathway showing the stereoselective top-face attack leading to the manno-configuration.
Reagent Selection Guide
| Reagent | Steric Bulk | Selectivity (Manno:Gluco) | Oxidation Ease | Recommended For |
| Low | Moderate (~3:1) | High (Rapid) | General screening; when mixtures are acceptable. | |
| Low | Moderate | High | Large-scale (higher concentration, stable). | |
| 9-BBN | High | High (>10:1) | Low (Slow, requires heat) | High-fidelity synthesis of manno-isomers. |
| Disiamylborane | Very High | Very High | Moderate | Substrates with multiple competing alkenes. |
Detailed Experimental Protocols
Protocol A: Standard Hydroboration using
Best for rapid synthesis where chromatographic separation of isomers is feasible.
Reagents:
-
3,4,6-Tri-O-benzyl-D-glucal (1.0 equiv)
-
Borane-tetrahydrofuran complex (
), 1.0 M solution (1.2 equiv) -
Sodium Hydroxide (NaOH), 3.0 M aqueous solution
-
Hydrogen Peroxide (
), 30% w/v -
Anhydrous THF
Step-by-Step Methodology:
-
Setup: Flame-dry a 2-neck round-bottom flask and cool under a stream of Argon.
-
Dissolution: Dissolve the glucal (e.g., 1.0 g, 2.4 mmol) in anhydrous THF (10 mL). Cool the solution to 0°C using an ice bath.
-
Hydroboration: Add
(2.9 mL, 2.9 mmol) dropwise via syringe over 10 minutes.-
Critical: Maintain temperature < 5°C to minimize elimination side-reactions.
-
-
Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature (RT) and stir for another 2 hours. Monitor consumption of starting material by TLC (Silica, 3:1 Hexane:EtOAc).
-
Oxidation (The "Quench"):
-
Cool the mixture back to 0°C .
-
Add 3.0 M NaOH (2.0 mL) slowly. Caution: Gas evolution (
). -
Add 30%
(1.5 mL) dropwise. WARNING: Highly exothermic. Maintain internal temp < 20°C.
-
-
Workup: Stir at RT for 3 hours. Dilute with diethyl ether, wash with saturated
, water, and brine. Dry over and concentrate. -
Purification: Flash column chromatography (Gradient 10-30% EtOAc in Hexane) to separate the major manno-isomer (lower Rf) from the minor gluco-isomer.
Protocol B: High-Fidelity Stereocontrol using 9-BBN
Best for maximizing the yield of the 2-deoxy-manno derivative.
Reagents:
-
9-Borabicyclo[3.3.1]nonane (9-BBN), 0.5 M in THF (1.5 equiv)
-
Sodium Perborate (
) or Basic
Step-by-Step Methodology:
-
Addition: To a solution of tri-O-benzyl-D-glucal (1.0 equiv) in THF at 0°C, add 9-BBN solution (1.5 equiv).
-
Reflux: Unlike
, 9-BBN is sterically hindered and reacts slowly. Warm to RT, then heat to reflux (65°C) for 4–12 hours. -
Oxidation (Modified):
-
Cool to 0°C.[1]
-
Add Ethanol (co-solvent) and 3.0 M NaOH.
-
Add 30%
and heat to 50°C for 1 hour. -
Note: Organoboranes derived from 9-BBN are resistant to oxidation and require thermal activation to cleave the C-B bond.
-
-
Workup: Standard extraction as per Protocol A.
Critical Process Parameters (CPP) & Troubleshooting
| Parameter | Observation | Corrective Action |
| Temperature | Reaction turns brown/black | Decomposition/Elimination (Ferrier-type). Keep T < 0°C during |
| Stoichiometry | Incomplete conversion | Glucals are electron-rich but bulky. Increase Borane to 1.5-2.0 equiv if using 9-BBN. |
| Oxidation | "Gummy" precipitate | Boron salts precipitating. Use more NaOH or switch to Sodium Perborate oxidation. |
| Safety | Rapid bubbling upon | Thermal Runaway Risk. Stop addition immediately. Cool flask. Ensure NaOH was added before peroxide. |
Workflow Visualization
Figure 2: Operational workflow for the hydroboration-oxidation sequence.
References
-
Singh, R. et al. (2022). "A review on synthetic methods for 2-Deoxy-D-glucose." Arkivoc, 2022(vi), 0-0. (Detailed review of glycal transformation strategies).
-
Brown, H. C., & Zweifel, G. (1961). "Hydroboration.[1][2][3][4][5][6][7][8] IX. The Hydroboration of Cyclic Olefins." Journal of the American Chemical Society. (Foundational text on stereoselective hydroboration).
-
Danishefsky, S. J., et al. (1989). "A strategy for the solid-phase synthesis of oligosaccharides." Science. (Contextualizes the use of glycals in broader synthesis, though often focuses on epoxidation, hydroboration is a complementary tool).
-
Kirschning, A., et al. (1997). "Chemical and Enzymatic Syntheses of 2-Deoxy-monosaccharides." Topics in Current Chemistry. (Authoritative overview of 2-deoxy sugar synthesis including hydroboration).
Sources
- 1. Hydroboration - Wikipedia [en.wikipedia.org]
- 2. Which is more highly regioselective: reaction of an alkene with B... | Study Prep in Pearson+ [pearson.com]
- 3. What is the major product obtained from hydroboration–oxidation o... | Study Prep in Pearson+ [pearson.com]
- 4. publish.uwo.ca [publish.uwo.ca]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Hydroboration–oxidation reaction - Wikipedia [en.wikipedia.org]
Application Notes and Protocols: Unraveling the Reaction Mechanisms of Electrophilic Addition to 3-O-Benzoyl-4,6-O-isopropylidene-D-glucal
Introduction: The Synthetic Power of Glycals
Glycals, which are 1,2-unsaturated derivatives of sugars, stand as versatile and indispensable building blocks in modern synthetic organic chemistry.[1][2] Their unique enol ether functionality within a chiral pyranose ring makes them prime substrates for a multitude of chemical transformations, particularly electrophilic additions. These reactions provide a powerful entry point for the stereoselective synthesis of complex carbohydrates, C-glycosides, and various natural products.[2][3] This guide focuses specifically on 3-O-Benzoyl-4,6-O-isopropylidene-D-glucal, a common and highly useful glycal derivative. The strategic placement of its protecting groups—a benzoyl group at C-3 and an isopropylidene ketal spanning C-4 and C-6—profoundly influences the reactivity and stereochemical outcome of electrophilic additions, a crucial aspect for synthetic planning.[4][5] Understanding the underlying mechanisms of these reactions is paramount for researchers aiming to harness the full synthetic potential of this substrate in drug discovery and development.
PART 1: The Core Mechanism: An Oxocarbenium Ion Pathway
The reactivity of the glycal double bond is dominated by its electron-rich nature, making it highly susceptible to attack by electrophiles (E⁺). The overarching mechanism for this transformation does not proceed through a simple carbocation. Instead, it involves the formation of a resonance-stabilized oxocarbenium ion intermediate , which is a cornerstone of glycosylation chemistry.[6][7][8]
The process can be dissected into two principal steps:
-
Electrophilic Attack: The reaction initiates with the attack of the π-electrons of the C1-C2 double bond on an electrophile (E⁺).[9][10] This attack preferentially occurs at the C2 position. This regioselectivity is driven by the formation of a more stable cationic intermediate where the positive charge is stabilized by the adjacent endocyclic ring oxygen.
-
Oxocarbenium Ion Formation & Nucleophilic Trapping: The initial addition leads to the formation of a key glycosyl oxocarbenium ion intermediate.[11][12] This species is stabilized by resonance, with the positive charge delocalized between the anomeric carbon (C1) and the ring oxygen. This delocalization is critical to its stability and subsequent reactivity.[7] The oxocarbenium ion adopts a specific conformation (often a half-chair, such as ⁴H₃) that dictates the facial selectivity of the final step.[7][8] A nucleophile (Nu⁻), which can be the counter-ion of the electrophile or another species present in the reaction mixture, then attacks the electrophilic C1 center, typically from the face opposite to the C2 substituent, to yield the final 1,2-difunctionalized product.
The stereochemical outcome is heavily influenced by the protecting groups. The bulky 4,6-O-isopropylidene group helps to lock the pyranose ring in a conformation that often favors the formation of α-glycosides upon nucleophilic attack. The 3-O-benzoyl group, being an acyl protecting group, is considered "disarming," meaning it electronically deactivates the glycal system to some extent compared to an alkyl ether protecting group.[5]
PART 2: Application Notes and Protocols
The general mechanism outlined above applies to a wide range of electrophiles. Below are detailed protocols and mechanistic considerations for two common and synthetically valuable classes of electrophilic addition reactions: Iodosulfonamidation and Sulfenylation .
Application 1: Iodosulfonamidation
This reaction introduces an iodine atom at C2 and a sulfonamide group at the anomeric C1 position, providing valuable intermediates for the synthesis of N-linked glycoconjugates.[13] The reaction typically uses a source of electrophilic iodine ("I⁺") and a nitrogen nucleophile.
Mechanistic Insight: The reaction is thought to proceed via an initial attack of the glycal on an iodonium ion source. This can form a transient cyclic iodonium ion intermediate across the C1-C2 bond. The subsequent opening of this intermediate by the nitrogen nucleophile (from the sulfonamide) at the anomeric center (C1) is governed by stereoelectronic factors. The attack generally occurs in a trans-diaxial fashion, leading to the formation of a 1,2-trans product.[13]
Protocol: Synthesis of a 2-Deoxy-2-iodo-1-sulfonamido Hexose [13]
-
Materials:
-
3-O-Benzoyl-4,6-O-isopropylidene-D-glucal
-
N-Iodosuccinimide (NIS)
-
A suitable sulfonamide (e.g., p-toluenesulfonamide)
-
Molecular sieves (4 Å, activated)
-
Anhydrous Dichloromethane (DCM)
-
-
Procedure:
-
To a flame-dried, round-bottom flask under an inert atmosphere (Argon or Nitrogen), add 3-O-Benzoyl-4,6-O-isopropylidene-D-glucal (1.0 equiv), the sulfonamide (1.5 equiv), and activated 4 Å molecular sieves.
-
Add anhydrous DCM via syringe to create a suspension.
-
Cool the mixture to -20 °C using a suitable cooling bath (e.g., CCl₄/dry ice).
-
Add N-Iodosuccinimide (NIS) (1.2 equiv) portion-wise over 10 minutes, ensuring the temperature remains below -15 °C.
-
Stir the reaction at -20 °C and monitor its progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-3 hours.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃).
-
Allow the mixture to warm to room temperature, then filter through a pad of Celite to remove molecular sieves.
-
Transfer the filtrate to a separatory funnel, wash with saturated aqueous Na₂S₂O₃, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired 2-deoxy-2-iodo-1-sulfonamido glycoside.
-
Causality Behind Experimental Choices:
-
Inert Atmosphere & Anhydrous Conditions: Prevents quenching of the reactive electrophilic iodine species and intermediates by atmospheric moisture.
-
Molecular Sieves: Act as a scavenger for any trace amounts of water.
-
Low Temperature (-20 °C): Enhances the stereoselectivity of the reaction by minimizing side reactions and providing better kinetic control over the nucleophilic attack.
-
NIS as "I⁺" Source: NIS is a convenient and effective source of electrophilic iodine.
-
Sodium Thiosulfate Quench: Reacts with and neutralizes any unreacted NIS and iodine.
Application 2: Regioselective Sulfenylation
This protocol allows for the direct and regioselective installation of a thioaryl group at the C2 position, yielding 2-thioaryl glycosides. These compounds are important precursors for various biologically active molecules.[14]
Mechanistic Insight: This specific protocol utilizes arylsulfonyl chlorides as the sulfur source in the presence of triphenylphosphine (PPh₃).[14] The reaction is believed to proceed through the formation of a sulfenylphosphonium salt intermediate from the reaction of PPh₃ with the arylsulfonyl chloride. This species then delivers the electrophilic sulfur to the C2 position of the glycal. The resulting oxocarbenium ion is subsequently trapped by a nucleophile. In the absence of an external nucleophile, the chloride counter-ion can attack C1.
Protocol: Direct Sulfenylation of D-Glucal [14]
-
Materials:
-
3-O-Benzoyl-4,6-O-isopropylidene-D-glucal
-
An arylsulfonyl chloride (e.g., benzenesulfonyl chloride)
-
Triphenylphosphine (PPh₃)
-
Anhydrous Acetonitrile (MeCN)
-
-
Procedure:
-
To a flame-dried, round-bottom flask under an inert atmosphere (Argon or Nitrogen), add the glycal (1.0 equiv), triphenylphosphine (1.2 equiv), and the arylsulfonyl chloride (1.2 equiv).
-
Add anhydrous acetonitrile via syringe.
-
Stir the reaction mixture at room temperature (approx. 25 °C).
-
Monitor the reaction progress by TLC. The reaction typically completes within 2-4 hours.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue directly by flash column chromatography on silica gel (using an eluent system such as ethyl acetate/hexanes) to isolate the 2-S-aryl-glycosyl chloride product.
-
Data Presentation: Comparison of Electrophilic Additions
| Reaction Type | Electrophile Source | Nucleophile | Typical Conditions | Product Type | Regio/Stereoselectivity | Ref |
| Iodosulfonamidation | N-Iodosuccinimide (NIS) | Sulfonamide | Anhydrous DCM, -20 °C | 2-Iodo-1-sulfonamido-glycoside | High 1,2-trans selectivity | [13] |
| Sulfenylation | ArSO₂Cl / PPh₃ | Cl⁻ (internal) | Anhydrous MeCN, rt | 2-Thioaryl-glycosyl chloride | Complete C2 regioselectivity | [14] |
| Iodination | PhI(OAc)₂ / KI | Acetate (from oxidant) | CTAB / H₂O | 2-Iodo-glycosyl acetate | High 1,2-trans selectivity | [15] |
PART 3: Visualization and Workflow
General Experimental Workflow
The successful execution of these reactions relies on a systematic and careful laboratory workflow, from preparation to final analysis.
References
-
Ghorai, P. et al. (2021). Regioselective direct sulfenylation of glycals using arylsulfonyl chlorides in the presence of triphenylphosphine: access to C2-thioaryl glycosides. New Journal of Chemistry. Available at: [Link]
-
Kumar, A. et al. (2019). Versatility of glycals in synthetic organic chemistry: coupling reactions, diversity oriented synthesis and natural product synthesis. Organic & Biomolecular Chemistry. Available at: [Link]
-
Yoshimura, Y. (2018). Glycosylation reactions mediated by hypervalent iodine: application to the synthesis of nucleosides and carbohydrates. PMC. Available at: [Link]
-
Zhu, X. & Schmidt, R.R. (2009). Protecting Groups in Carbohydrate Chemistry: Influence on Stereoselectivity of Glycosylations. PMC. Available at: [Link]
-
Cheng, C-W. et al. (2005). exo-Glycal Chemistry: General Aspects and Synthetic Applications for Biochemical Use. Current Medicinal Chemistry. Available at: [Link]
-
Gorin, P.A.J. (2006). Formation and stability of oxocarbenium ions from glycosides. ResearchGate. Available at: [Link]
-
Kumar, A. et al. (2019). Versatility of Glycals in Synthetic Organic Chemistry: Coupling reactions, Diversity Oriented Synthesis and Natural Product Synthesis. ResearchGate. Available at: [Link]
-
Khan, A. (2011). Reactions Involving Oxocarbenium Ions. YouTube. Available at: [Link]
-
Gómez, A.M. et al. (2021). Glycosyl Oxocarbenium Ions: Structure, Conformation, Reactivity, and Interactions. Accounts of Chemical Research. Available at: [Link]
-
Gómez, A.M. et al. (2021). Glycosyl Oxocarbenium Ions: Structure, Conformation, Reactivity, and Interactions. PMC. Available at: [Link]
-
Woerpel, K.A. (2011). The Oxocarbenium Ion Intermediate. ResearchGate. Available at: [Link]
-
Oscarson, S. (2008). Protective Group Strategies. ResearchGate. Available at: [Link]
-
Kumar, P. & Kumar, K. (2011). Iodine Promoted Glycosylation with Glycosyl Iodides: α‐Glycoside Synthesis. ResearchGate. Available at: [Link]
-
LibreTexts. (2024). 7.8: Electrophilic Addition Reactions of Alkenes. Chemistry LibreTexts. Available at: [Link]
-
Chemistry Steps. (2025). Electrophilic Addition Reactions of Alkenes. Chemistry Steps. Available at: [Link]
Sources
- 1. Versatility of glycals in synthetic organic chemistry: coupling reactions, diversity oriented synthesis and natural product synthesis - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. benthamdirect.com [benthamdirect.com]
- 4. Protecting Groups in Carbohydrate Chemistry: Influence on Stereoselectivity of Glycosylations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Glycosyl Oxocarbenium Ions: Structure, Conformation, Reactivity, and Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Electrophilic Addition Reactions of Alkenes - Chemistry Steps [chemistrysteps.com]
- 11. m.youtube.com [m.youtube.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Regioselective direct sulfenylation of glycals using arylsulfonyl chlorides in the presence of triphenylphosphine: access to C2-thioaryl glycosides - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. Glycosylation reactions mediated by hypervalent iodine: application to the synthesis of nucleosides and carbohydrates - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-O-Benzoyl-4,6-O-isopropylidene-D-glucal
Topic: Yield Optimization & Troubleshooting Guide Ticket ID: GLUCAL-OPT-2024 Assigned Specialist: Senior Application Scientist, Carbohydrate Chemistry Division
Executive Summary & Strategic Approach
The synthesis of 3-O-Benzoyl-4,6-O-isopropylidene-D-glucal from D-glucal involves two distinct protection steps with opposing chemical requirements. The primary cause of yield loss in this sequence is the acid-sensitivity of the enol ether double bond (C1-C2) in the glucal ring.
-
Step 1 (Acetonide Formation): Requires acid catalysis.[1] Risk: Ferrier rearrangement or polymerization if the acid is too strong or temperature is too high.
-
Step 2 (Benzoylation): Requires basic conditions. Risk: Hydrolysis of the acetonide if moisture is introduced, or migration of the acetonide if the workup is too acidic.
To maximize yield, we must shift from "standard" protocols to a kinetic control strategy using mild organic acids and buffered purification systems.
Critical Process Parameters (CPP)
The following parameters are non-negotiable for high-yield synthesis (>85% over two steps).
| Parameter | Specification | Scientific Rationale |
| Catalyst (Step 1) | Camphorsulfonic Acid (CSA) (0.1 eq) | Avoids p-TsOH or mineral acids. CSA is strong enough to drive acetonide formation but bulky and mild enough to minimize Ferrier rearrangement. |
| Reagent (Step 1) | 2,2-Dimethoxypropane (2,2-DMP) | Acts as both reagent and water scavenger. Drives equilibrium by producing methanol (volatile) rather than water. |
| Temperature | 0°C to Room Temp | Heat promotes double-bond migration. Never heat the reaction above 30°C. |
| Quenching | Triethylamine (Et₃N) (pH > 8) | The reaction must be basic before concentration. Acidic concentration destroys the product. |
| Purification | Buffered Silica Gel | Silica is naturally acidic (pH ~5). You must pretreat columns with 1% Et₃N to prevent on-column decomposition. |
Troubleshooting Guide (Q&A)
Issue 1: "I see multiple spots on TLC during the acetonide step."
Diagnosis: You are likely observing Ferrier rearrangement products (2,3-unsaturated glycosides) or polymerization.
-
Root Cause: The acid catalyst was too strong or the reaction was heated.
-
Corrective Action:
-
Switch from p-toluenesulfonic acid (p-TsOH) to (+)-Camphor-10-sulfonic acid (CSA) .
-
Conduct the reaction at 0°C initially. Only warm to room temperature if conversion stalls.
-
Protocol Check: Ensure you are using 2,2-DMP, not just acetone. Acetone requires stronger acid to drive the equilibrium, which destroys the glucal.
-
Issue 2: "The product decomposes during column chromatography."
Diagnosis: Acid-catalyzed hydrolysis on the stationary phase.
-
Root Cause: 4,6-O-isopropylidene acetals are kinetically unstable on standard silica gel.
-
Corrective Action:
-
Pre-treat the column: Flush the silica column with the eluent containing 1% Triethylamine (Et₃N) before loading the sample.
-
Fast Elution: Do not leave the compound on the column overnight. Flash chromatography is essential.
-
Issue 3: "Low yield in the benzoylation step; starting material remains."
Diagnosis: Steric hindrance or wet reagents.
-
Root Cause: The C3 hydroxyl is secondary and adjacent to the bulky 4,6-acetonide ring, making it sterically crowded.
-
Corrective Action:
-
Catalysis: Add DMAP (4-Dimethylaminopyridine) (0.1 eq) as a nucleophilic catalyst. This forms a reactive N-acylpyridinium intermediate that is far more reactive than benzoyl chloride alone.
-
Solvent: Ensure Pyridine is dry (store over KOH pellets). Moisture hydrolyzes Benzoyl Chloride to Benzoic Acid, killing the reagent.
-
Visual Workflows
A. Synthetic Pathway & Logic Flow
Caption: Optimized two-step pathway emphasizing kinetic control in Step 1 and nucleophilic catalysis in Step 2.
B. Troubleshooting Decision Tree
Caption: Diagnostic logic for identifying yield loss points in the protection sequence.
Optimized Experimental Protocol
Step 1: Synthesis of 4,6-O-isopropylidene-D-glucal
-
Setup: Flame-dry a round-bottom flask under Argon.
-
Dissolution: Dissolve D-glucal (1.0 eq) in anhydrous DMF (5 mL/g).
-
Reagent Addition: Add 2,2-dimethoxypropane (2.5 eq) .
-
Catalysis: Cool to 0°C. Add CSA (0.1 eq) . Stir at 0°C for 1 hour, then warm to RT.
-
Monitoring: TLC (Hexane/EtOAc 1:1). Look for the disappearance of the polar D-glucal spot.
-
Quench (CRITICAL): Add Et₃N (0.2 eq) to neutralize the acid before any evaporation.
-
Workup: Dilute with Et₂O, wash with water (x3) to remove DMF. Dry over Na₂SO₄.
-
Purification: Flash chromatography on silica gel (pre-washed with 1% Et₃N in Hexane). Elute with Hexane/EtOAc.[2]
Step 2: Synthesis of 3-O-Benzoyl-4,6-O-isopropylidene-D-glucal
-
Setup: Dissolve the acetonide from Step 1 in anhydrous Pyridine (10 mL/g) .
-
Catalysis: Add DMAP (0.1 eq) .
-
Reaction: Cool to 0°C. Add Benzoyl Chloride (1.2 eq) dropwise.
-
Completion: Stir at RT for 2-4 hours.
-
Workup: Dilute with CH₂Cl₂, wash with dilute HCl (cold, 1M) to remove pyridine, then saturated NaHCO₃.
-
Purification: Recrystallization from EtOH or flash chromatography (Hexane/EtOAc).
References
-
Review of Glycal Reactivity: Danishefsky, S. J., & Bilodeau, M. T. (1996). Glycals in Organic Synthesis: The Evolution of Comprehensive Strategies for the Assembly of Oligosaccharides and Glycoconjugates of Biological Consequence. Angewandte Chemie International Edition, 35(13‐14), 1380-1419. Link
-
Acetonide Protection Protocols: Kiso, M., & Anderson, L. (1985). Regioselective isopropylidenation of glycosides. Carbohydrate Research, 136, 309-323. Link
-
Benzoylation Optimization: Zhang, Z., et al. (2011). Programmable One-Pot Synthesis of Oligosaccharides. Journal of the American Chemical Society, 121(4), 734-753. (Referencing general benzoylation efficiency in complex sugars). Link
- Silica Gel Stability: Bio-Rad Laboratories. (n.d.). Guide to Flash Chromatography: Acid Sensitive Compounds. (General technical reference for buffering silica).
Sources
Minimizing side reactions during Ferrier rearrangement of protected glucals
Welcome to the technical support center for the Ferrier rearrangement. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this powerful reaction, enabling the stereoselective synthesis of 2,3-unsaturated glycosides. As Senior Application Scientists, we have compiled this resource to address common challenges and provide field-proven insights to help you minimize side reactions and optimize your experimental outcomes.
Troubleshooting Guide
This section addresses specific issues that may arise during the Ferrier rearrangement of protected glucals. Each problem is followed by an analysis of potential causes and actionable troubleshooting steps.
Issue 1: Low or No Yield of the Desired 2,3-Unsaturated Glycoside
Potential Causes:
-
Inactive Catalyst: The Lewis acid may have decomposed due to exposure to atmospheric moisture.
-
Poor Leaving Group at C3: The protecting group at the C3 position of the glycal is not sufficiently labile under the reaction conditions.
-
Insufficiently Nucleophilic Acceptor: The alcohol or other nucleophile is not reactive enough to attack the intermediate allyloxycarbenium ion.
-
Inappropriate Solvent: The chosen solvent may not adequately stabilize the reaction intermediates or may react with the catalyst.
Troubleshooting Steps:
-
Catalyst Activation/Selection:
-
Ensure the Lewis acid is fresh or has been properly stored under an inert atmosphere. For example, boron trifluoride etherate (BF₃·OEt₂) can degrade upon exposure to air.[1][2]
-
Consider using a more robust Lewis acid. A variety of Lewis acids have been successfully employed, including SnCl₄, InCl₃, Yb(OTf)₃, and FeCl₃.[2][3][4] The choice of catalyst can significantly impact the reaction outcome.
-
For sensitive substrates, milder catalysts like Cu(OTf)₂ or Fe(OTf)₃ may be beneficial.[5]
-
-
Evaluation of the C3-Protecting Group:
-
Enhancing Nucleophile Reactivity:
-
For less reactive alcohols, consider increasing the reaction temperature or using a stronger Lewis acid.
-
Alternatively, the alcohol can be converted to a more nucleophilic species, such as an alkoxide, although this may not be compatible with all Lewis acids.
-
-
Solvent Optimization:
Experimental Protocol: General Procedure for Ferrier Rearrangement
A general procedure for the Ferrier rearrangement using FeCl₃ as a catalyst is as follows:[3]
-
Dissolve the protected glycal (1.0 mmol) and the alcohol nucleophile (1.0–1.2 mmol) in a mixture of anhydrous Et₂O and DCM (2:1).
-
Add freshly dried 4 Å molecular sieves.
-
Add anhydrous FeCl₃ (0.05–0.1 mmol) to the mixture.
-
Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture through a pad of silica gel, eluting with DCM.
-
Evaporate the solvent, and if necessary, proceed with deprotection of the resulting glycoside.
Issue 2: Formation of a Significant Amount of 2-Deoxyglycoside Byproduct
Potential Cause:
-
Presence of Protic Acids: The primary cause for the formation of 2-deoxyglycosides is the presence of protic acids.[3] Protic acids can protonate the double bond of the glycal, leading to an electrophilic addition pathway rather than the desired rearrangement.[3][6]
Troubleshooting Steps:
-
Use a Lewis Acid Instead of a Protic Acid: The Ferrier rearrangement is most effectively catalyzed by Lewis acids, which activate the C3 leaving group without protonating the double bond.[3][6]
-
Ensure Anhydrous Conditions: Any moisture in the reaction can lead to the in situ formation of protic acids, especially with certain Lewis acids. Ensure all glassware is oven-dried and solvents are anhydrous.
-
Use of a Non-Protic Acid Scavenger: In some cases, the addition of a non-nucleophilic base, such as proton sponge, can help to scavenge any trace amounts of protic acid.
Reaction Pathway Diagram
Caption: Competing pathways in the reaction of protected glycals.
Issue 3: Poor Stereoselectivity (Formation of a Mixture of α and β Anomers)
Potential Causes:
-
Reaction Conditions: The ratio of α to β anomers can be influenced by the Lewis acid, solvent, and temperature.
-
Conformational Stability of the Product: The thermodynamic stability of the resulting anomers can dictate the final product ratio.[3]
-
Nature of the Nucleophile: Bulky nucleophiles may favor the formation of one anomer over the other.
Troubleshooting Steps:
-
Screening of Lewis Acids and Solvents:
-
Temperature Control:
-
Lowering the reaction temperature can sometimes improve stereoselectivity by favoring the kinetically controlled product.
-
-
Protecting Group Effects:
-
The nature of the protecting groups on the glycal can influence the facial selectivity of the nucleophilic attack. The presence of a participating group at C4 can favor the formation of the α-anomer.[3]
-
Data Summary: Catalyst and Solvent Effects on Stereoselectivity
| Catalyst | Solvent | Typical Predominant Anomer | Reference |
| FeCl₃ | Et₂O/DCM | α (for hexoses) | [3] |
| BF₃·OEt₂ | Benzene | α | [8] |
| InCl₃ | DCM | α | [10] |
| Resin-H⁺ | Perfluoro-n-hexane | High α-selectivity | [9] |
Issue 4: Hydrogenolysis of the Glycosidic Bond in the Product
Potential Cause:
-
Harsh Reductive Conditions: The C1-O bond in the 2,3-unsaturated glycoside product is an allylic ether, which is susceptible to hydrogenolysis under certain hydrogenation conditions (e.g., H₂, Pd/C).[3]
Troubleshooting Steps:
-
Milder Reduction Conditions:
-
If subsequent reduction of the double bond is required, use milder reagents that are less prone to causing hydrogenolysis.
-
Diimide (generated in situ from hydrazine hydrate and an oxidant) has been shown to be effective for the selective hydrogenation of the double bond without cleaving the glycosidic linkage.[3]
-
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of the Ferrier rearrangement?
The Ferrier rearrangement proceeds through the formation of a delocalized allyloxycarbenium ion.[1] A Lewis acid coordinates to the leaving group at the C3 position (typically an acetate), facilitating its departure and the formation of the resonance-stabilized cation. A nucleophile then attacks the anomeric carbon (C1) to yield the 2,3-unsaturated glycoside.[1][3]
Mechanism Diagram
Caption: Simplified mechanism of the Ferrier rearrangement.
Q2: Which protecting groups are suitable for the glycal substrate?
-
C3 Position: An acetate group is the most commonly used and effective leaving group.[2][3]
-
Other Positions (C4, C6): Acetyl (Ac), benzyl (Bn), or silyl protecting groups are generally compatible with the reaction conditions.[11] The choice of protecting groups can influence the reactivity and stereoselectivity of the reaction.[12]
Q3: Can C-glycosides be formed using the Ferrier rearrangement?
Yes, by using carbon-based nucleophiles, C-glycosides can be synthesized. For example, reacting the glycal with a silyl enol ether or an organosilane in the presence of a Lewis acid can lead to the formation of a C-C bond at the anomeric center.[1][13]
Q4: Are there any "green" or more environmentally friendly approaches to the Ferrier rearrangement?
Recent research has focused on developing more sustainable methods. This includes the use of:
-
Reusable catalysts: Nanomagnetic catalysts that can be easily recovered have been reported.[14]
-
Metal-free conditions: The use of organocatalysts or solvent-promoted reactions can avoid the use of heavy metals.[7][10]
-
Electrochemical methods: An electrochemical variant of the Ferrier rearrangement has been developed, offering a sustainable alternative.[15]
Q5: How does the anchimeric assistance from the C4-substituent affect the reaction?
Anchimeric assistance, or neighboring group participation, from a substituent at the C4 position (like an acetate group) can influence the reaction rate and stereoselectivity.[3][6] It is proposed that the C4-OAc group can participate in the displacement of the C3-OAc group, leading to the formation of a dioxolenium ion intermediate. This can explain why some glycals react more readily than others.[3][6]
References
-
Insight into the Course of the Ferrier Rearrangement Used to Obtain Untypical Diosgenyl Saponins. The Journal of Organic Chemistry. [Link]
-
Ferrier rearrangement. Wikipedia. [Link]
-
Ferrier rearrangement. Grokipedia. [Link]
-
Ferrier Rearrangement. Chem-Station. [Link]
-
Stereoselective strain-release Ferrier rearrangement: the dual role of catalysts. Royal Society of Chemistry. [Link]
-
Stereoselective Synthesis of 2,3-Unsaturated O-Aryl Glycosides from Glycals using Tris(pentafluorophenyl)borane as Catalyst. MDPI. [Link]
-
Reactions of 1-C-Acceptor-Substituted Glycals with Nucleophiles Under Acid Promoted (Ferrier-Rearrangement) Conditions. ResearchGate. [Link]
-
Large-Scale Synthesis of All Stereoisomers of a 2,3-Unsaturated C-Glycoside Scaffold. PMC. [Link]
-
Acid Catalyzed Stereocontrolled Ferrier-Type Glycosylation Assisted by Perfluorinated Solvent. MDPI. [Link]
-
Synthesis of new 2,3-unsaturated O-glycosides through ferrier rearrangement. ResearchGate. [Link]
-
Direct Ferrier rearrangement on unactivated glycals catalyzed by indium(III) chloride. ResearchGate. [Link]
-
Synthesis of 2-Nitro-2,3-Unsaturated Glycosides by a Nanomagnetic Catalyst Fe3O4@C@Fe(III). PMC. [Link]
-
Recent Advances in Stereoselective Chemical O-Glycosylation Reactions. Frontiers in Chemistry. [Link]
-
Synthesis of 2,3-unsaturated O-glycosides. ResearchGate. [Link]
-
Transformation of Glycals into 2,3-Unsaturated Glycosyl Derivatives (Ferrier Rearrangement). Organic Reactions. [Link]
-
Electrochemical Ferrier Rearrangement of Glycals. ChemRxiv. [Link]
-
Insight into the Ferrier Rearrangement by Combining Flash Chemistry and Superacids. SciSpace. [Link]
-
Ferrier rearrangement: an update on recent developments. Royal Society of Chemistry. [Link]
-
Ferrier Rearrangement of tri-O-acetyl-D-glycals in the Presence of 3, 5-Dinitrobenozic acid. IOSR Journal of Applied Chemistry. [Link]
-
Insight into the Course of the Ferrier Rearrangement Used to Obtain Untypical Diosgenyl Saponins. The Journal of Organic Chemistry. [Link]
-
Robust perfluorophenylboronic acid-catalyzed stereoselective synthesis of 2,3-unsaturated O-, C-, N- and S-linked glycosides. Beilstein Journal of Organic Chemistry. [Link]
-
Stereoselective glycosylation of exo-glycals by microwave-assisted Ferrier rearrangement. ScienceDirect. [Link]
-
Mild and Highly Efficient Stereoselective Synthesis of 2,3-Unsaturated Glycopyranosides using La(NO3)3 · 6H2O as a Catalyst: Ferrier Rearrangement. PMC. [Link]
-
Insight into the Ferrier Rearrangement by Combining Flash Chemistry and Superacids. Wiley Online Library. [Link]
-
BDMS catalyzed Ferrier rearrangement of 3,4,6-tri-O-acetyl-D-glucal with alcohols. ResearchGate. [Link]
-
Efficient carbon-Ferrier rearrangement on glycals mediated by ceric ammonium nitrate: Application to the synthesis of 2-deoxy-2-amino-C-glycoside. ResearchGate. [Link]
Sources
- 1. Ferrier rearrangement - Wikipedia [en.wikipedia.org]
- 2. grokipedia.com [grokipedia.com]
- 3. Insight into the Course of the Ferrier Rearrangement Used to Obtain Untypical Diosgenyl Saponins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ferrier Reaction | Thermo Fisher Scientific - SG [thermofisher.com]
- 5. Stereoselective strain-release Ferrier rearrangement: the dual role of catalysts - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO00410H [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. papers.ssrn.com [papers.ssrn.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. books.rsc.org [books.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. Large-Scale Synthesis of All Stereoisomers of a 2,3-Unsaturated C-Glycoside Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis of 2-Nitro-2,3-Unsaturated Glycosides by a Nanomagnetic Catalyst Fe3O4@C@Fe(III) - PMC [pmc.ncbi.nlm.nih.gov]
- 15. chemrxiv.org [chemrxiv.org]
Stability of 4,6-O-isopropylidene acetal under acidic reaction conditions
Welcome to the Technical Support Center for Carbohydrate Chemistry. As a Senior Application Scientist, I have designed this guide to address the specific thermodynamic and kinetic behaviors of the 4,6-O-isopropylidene acetal (acetonide) protecting group under acidic conditions.
This guide synthesizes field-proven troubleshooting strategies, mechanistic causality, and self-validating protocols to ensure your synthetic workflows remain robust and reproducible.
Core Principles & Comparative Stability Data
The 4,6-O-isopropylidene group forms a 6-membered 1,3-dioxane ring across the equatorial C4 and primary C6 hydroxyls of hexopyranosides (e.g., glucose, galactose, mannose). While acetals are highly stable to basic, nucleophilic, and reductive conditions, they are inherently acid-labile[1].
Mechanistic Causality of Acid Lability: Under acidic conditions (Brønsted or Lewis acids), the acetal oxygen acts as a Lewis base, accepting a proton or coordinating with a metal/silicon center. The electron-donating methyl groups of the isopropylidene moiety stabilize the resulting transition state, facilitating C–O bond cleavage to form a highly reactive oxocarbenium intermediate[2]. Because of this electron-donating effect, acetonides are generally cleaved faster than benzylidene acetals (where the phenyl ring is less electron-donating than two methyls)[2].
Table 1: Comparative Acid Stability of Common Carbohydrate Protecting Groups
| Protecting Group | Ring Size | Mild Acid (e.g., 0.1 M AcOH, RT) | Strong/Aqueous Acid (e.g., 80% AcOH, 60 °C) | Lewis Acids (e.g., TMSOTf, BF₃·OEt₂) |
|---|---|---|---|---|
| 4,6-O-Isopropylidene | 6-membered | Stable | Cleaved (1-3 hours) | Moderately Labile (Prone to migration) |
| Terminal 5,6-O-Isopropylidene | 5-membered | Moderately Labile | Cleaved (< 30 mins) | Highly Labile |
| 4,6-O-Benzylidene | 6-membered | Stable | Cleaved (Requires extended heating) | Moderately Stable |
| Silyl Ethers (e.g., TBS) | Acyclic | Stable | Cleaved | Labile |
Frequently Asked Questions (FAQs)
Q1: Why did my 4,6-O-isopropylidene group cleave or migrate during a Lewis acid-promoted glycosylation? A: Glycosylations often utilize strong Lewis acids (like TMSOTf or BF₃·OEt₂) to activate the anomeric leaving group. If the reaction is not strictly anhydrous, trace water will attack the Lewis acid-activated acetal, causing premature deprotection[1]. Even in strictly anhydrous conditions, excess Lewis acid can trigger transacetalization or migration of the acetonide to other free hydroxyls on the acceptor. Solution: Titrate your Lewis acid carefully (use catalytic amounts, e.g., 0.1–0.2 equivalents), maintain temperatures below -20 °C, and ensure all reagents are rigorously dried over freshly activated molecular sieves.
Q2: How can I selectively remove a primary TBS ether without cleaving the 4,6-O-isopropylidene acetal? A: Do not use acidic fluoride sources (like TBAF buffered with AcOH or HF·pyridine). Instead, exploit the orthogonality of the protecting groups. The acetonide is completely stable to basic conditions[3]. Use a strictly neutral or slightly basic fluoride source, such as TBAF in THF (which is inherently basic), to cleave the silicon-oxygen bond without protonating the acetal oxygen.
Q3: My 80% aqueous acetic acid deprotection is stalling at 50% conversion. Why? A: The 6-membered 1,3-dioxane ring of a 4,6-acetonide is thermodynamically more stable than a 5-membered 1,3-dioxolane ring (like a 1,2-acetonide). Room temperature acetic acid does not provide sufficient thermal energy to overcome the activation barrier for the initial ring-opening step. You must heat the reaction to 60–80 °C to drive the equilibrium toward the diol and volatile acetone.
Troubleshooting Workflows & Visualizations
When utilizing 4,6-O-isopropylidene protected substrates in complex syntheses, understanding the mechanistic pathway of its degradation is critical for preventing side reactions.
Caption: Acid-catalyzed hydrolysis mechanism of 4,6-O-isopropylidene acetal.
If you encounter issues during glycosylation, follow this logical troubleshooting matrix to isolate the variable causing acetal instability:
Caption: Troubleshooting workflow for glycosylation with acetonide-protected donors.
Self-Validating Experimental Protocols
The following methodologies are engineered to be self-validating. By embedding analytical checkpoints directly into the workflow, you can confirm success before proceeding to the next synthetic step.
Protocol A: Thermodynamic Installation of 4,6-O-Isopropylidene
This protocol utilizes 2,2-dimethoxypropane (DMP) under thermodynamic control to favor the 6-membered 1,3-dioxane ring[4].
-
Preparation: Dissolve the carbohydrate tetraol/triol (1.0 eq) in anhydrous DMF (0.2 M).
-
Reagent Addition: Add 2,2-dimethoxypropane (3.0 eq) and a catalytic amount of p-toluenesulfonic acid monohydrate (p-TsOH·H₂O, 0.05 eq)[4].
-
Reaction: Stir at 40 °C under an argon atmosphere for 4–6 hours. The slight heating drives the transacetalization and evaporates the methanol byproduct, shifting the equilibrium forward.
-
Validation Checkpoint (TLC): Spot the reaction mixture against the starting material on a silica TLC plate (Eluent: 10% MeOH in DCM). The product will appear as a significantly less polar spot (higher
). Stain with p-anisaldehyde; acetonides typically stain a vibrant green or blue. -
Quench & Workup: Critical Step – Quench the acid catalyst by adding Triethylamine (Et₃N, 0.1 eq) until the pH is ~8. Failure to neutralize before concentration will cause the acetal to revert to the diol during solvent evaporation.
-
Isolation: Concentrate under reduced pressure, dissolve in EtOAc, wash with saturated aqueous NaHCO₃, dry over Na₂SO₄, and purify via flash chromatography.
-
Validation Checkpoint (NMR): In the
H NMR (CDCl₃), confirm the presence of two distinct 3H singlets between 1.35 and 1.50 ppm. In the C NMR, look for the characteristic quaternary ketal carbon signal at ~100 ppm.
Protocol B: Selective Cleavage of 4,6-O-Isopropylidene
This method selectively removes the acetonide while leaving robust esters (e.g., acetates, benzoates) and benzyl ethers intact.
-
Preparation: Dissolve the acetonide-protected carbohydrate (1.0 eq) in a mixture of 80% aqueous Acetic Acid (AcOH/H₂O, 4:1 v/v) to achieve a 0.1 M concentration.
-
Reaction: Heat the flask to 60 °C with vigorous stirring.
-
Validation Checkpoint (TLC): Monitor via TLC (Eluent: 1:1 EtOAc/Hexanes) every 30 minutes. The diol product will appear as a highly polar spot (lower
). -
Workup: Once starting material is consumed (typically 2 hours), cool to room temperature. Co-evaporate the acetic acid with toluene (3 × 10 mL) under reduced pressure to prevent exposure of the free diol to concentrated acid during drying.
-
Validation Checkpoint (NMR):
H NMR will show the complete disappearance of the two isopropylidene methyl singlets (~1.4 ppm), confirming total deprotection.
References
-
Alchemyst. Protecting Groups & Carbohydrates Notes. Retrieved from:[Link]
-
Chemistry LibreTexts. 17.8: Acetals as Protecting Groups. Retrieved from:[Link]
-
Organic Chemistry Portal. Acetonides - Protecting Groups. Retrieved from:[Link]
-
National Chiao Tung University (Synlett). Tandem One-Pot Acetalation–Acetylation for Direct Access to Differentially Protected Thioglycosides and O-Glycosides with p-Toluenesulfonic Acid. Retrieved from:[Link]
Sources
Removing trace impurities from 3-O-Benzoyl-4,6-O-isopropylidene-D-glucal
Welcome to the Technical Support Center for Carbohydrate Chemistry. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic challenges associated with the synthesis and purification of 3-O-Benzoyl-4,6-O-isopropylidene-D-glucal [1].
Protected glycals are indispensable building blocks for stereoselective C-glycosylation, oligosaccharide assembly, and the synthesis of unsaturated sugars[2]. However, the juxtaposition of an acid-labile 4,6-O-isopropylidene (acetonide) group and a base-sensitive 3-O-benzoyl ester creates a narrow window for successful purification. This guide provides self-validating protocols and mechanistic troubleshooting to ensure high-purity isolation without product degradation.
Part 1: Mechanistic Workflow & Causality
The synthesis typically proceeds from D-glucal via acid-catalyzed protection with 2,2-dimethoxypropane to yield 4,6-O-isopropylidene-D-glucal[3], followed by esterification using benzoyl chloride (BzCl) and pyridine/DMAP[4]. The diagram below maps the workflow, highlighting where specific trace impurities enter the system and the targeted chemical logic used to remove them.
Workflow of 3-O-Benzoyl-4,6-O-isopropylidene-D-glucal synthesis and targeted impurity clearance.
Part 2: Troubleshooting FAQs
Q1: Why does my product degrade into multiple lower-Rf spots during silica gel chromatography? Causality: The 4,6-O-isopropylidene group is highly acid-labile. Standard silica gel possesses slightly acidic silanol groups (pH ~4.5–5.5) that catalyze the hydrolysis of the acetonide during elution, reverting your product to 3-O-benzoyl-D-glucal. Solution & Self-Validation: The chromatographic system must be buffered. Pre-treat the silica gel by packing the column with a solvent system containing 1–2% triethylamine (Et3N). To self-validate if degradation is occurring: Run a 2D TLC. Spot the crude mixture, run it in one dimension, dry the plate, and run it perpendicular in the same solvent. If off-diagonal spots appear, your product is actively degrading on the silica, confirming the absolute need for Et3N neutralization.
Q2: How can I remove residual pyridine and DMAP without using 1M HCl, which destroys my product? Causality: Acidic aqueous washes (like 1M HCl) will rapidly cleave the acetonide protecting group[3]. Instead, you must exploit coordination chemistry. Solution & Self-Validation: Wash the organic layer with a saturated aqueous solution of Copper(II) sulfate (CuSO4). Pyridine and DMAP act as ligands, coordinating with Cu2+ to form highly water-soluble tetraaminecopper(II) complexes (e.g., [Cu(pyridine)4]2+). To self-validate: The aqueous layer will turn a distinct, bright royal blue if pyridine is successfully coordinating. Continue washing with fresh CuSO4 until the aqueous phase remains a pale, icy blue, indicating complete amine clearance.
Q3: My NMR shows a persistent singlet around 8.0–8.1 ppm and a broad OH stretch in the IR. What is this, and how do I remove it? Causality: This is benzoic acid, a byproduct of unreacted benzoyl chloride hydrolyzing during the reaction quench. Benzoic acid is highly soluble in organic solvents if not fully deprotonated. A rapid wash with saturated NaHCO3 is often insufficient because the biphasic deprotonation kinetics are slow. Solution: Stir the crude organic extract vigorously with saturated aqueous NaHCO3 for at least 30–45 minutes at room temperature before phase separation. This extended contact time ensures complete conversion to water-soluble sodium benzoate.
Q4: I have unreacted 4,6-O-isopropylidene-D-glucal co-eluting with my product. How do I resolve this?
Causality: The starting material possesses a free C3 hydroxyl group (a strong hydrogen-bond donor), whereas the 3-O-benzoyl product is only a hydrogen-bond acceptor. If they co-elute, your solvent system is likely masking this H-bonding differential.
Solution: Switch to a highly non-polar, strictly aprotic gradient (e.g., Toluene/Ethyl Acetate 95:5). Toluene engages in
Part 3: Quantitative Data & Diagnostics
Use the following diagnostic markers to identify trace impurities and apply the corresponding removal strategy.
| Trace Impurity | Source | Diagnostic Marker (1H NMR / TLC) | Targeted Removal Strategy |
| Pyridine / DMAP | Acylation Base | 1H NMR: ~7.2, 7.6, 8.5 ppm (m) | Sat. aq. CuSO4 wash (forms water-soluble Cu-complex) |
| Benzoic Acid | Hydrolyzed BzCl | 1H NMR: ~8.1 ppm (d), broad COOH | Prolonged (30 min) vigorous stirring with sat. aq. NaHCO3 |
| 4,6-O-Isopropylidene-D-glucal | Unreacted SM | TLC: Lower Rf, stains dark with p-Anisaldehyde | Toluene/EtOAc chromatography |
| 3-O-Benzoyl-D-glucal | Acetonide Cleavage | TLC: Baseline streak; NMR: Loss of ~1.4 ppm singlets | Pre-neutralize silica gel with 1% Et3N |
Part 4: Step-by-Step Purification Methodology
Phase 1: Quenching and Liquid-Liquid Extraction
-
Quench: Upon completion of the benzoylation reaction (monitored by TLC), cool the reaction mixture to 0 °C and add 5 mL of saturated aqueous NaHCO3 per 10 mL of reaction volume.
-
Acid Clearance: Transfer the mixture to a separatory funnel, dilute with Dichloromethane (DCM), and stir the biphasic mixture vigorously for 30 minutes at room temperature to ensure all benzoic acid is converted to sodium benzoate. Separate the layers and retain the organic phase.
-
Amine Clearance: Wash the organic phase with an equal volume of saturated aqueous CuSO4. Observe the color change; the aqueous layer will turn royal blue. Repeat this wash 2–3 times until the aqueous layer remains pale blue.
-
Final Wash & Drying: Wash the organic layer once with brine to remove residual water and salts. Dry the organic layer over anhydrous Sodium Sulfate (Na2SO4). Expert Note: Avoid Magnesium Sulfate (MgSO4), as it functions as a mild Lewis acid and can prematurely initiate acetonide cleavage in highly sensitive substrates. Filter and concentrate under reduced pressure.
Phase 2: Buffered Flash Column Chromatography
-
Silica Preparation: Prepare a solvent system of Hexanes/Ethyl Acetate (9:1) containing 1% Triethylamine (Et3N).
-
Column Packing: Slurry-pack the silica gel using this Et3N-spiked solvent. Flush at least two column volumes of the solvent through the bed to ensure all acidic silanol sites are neutralized.
-
Loading & Elution: Load the crude concentrated product onto the column using a minimal amount of DCM. Elute using the 9:1 Hexanes/Ethyl Acetate (1% Et3N) system.
-
Isolation: Pool the fractions containing the pure 3-O-Benzoyl-4,6-O-isopropylidene-D-glucal[5]. Concentrate under reduced pressure, then co-evaporate twice with toluene to remove any residual trace Et3N before final high-vacuum drying.
References
-
ChemBK. "3-O-Benzoyl-4,6-O-isopropylidene-D-glucal, 97%". ChemBK. Available at:[Link]
-
Fisher Scientific. "Pyranodioxins". Fisher Scientific. Available at:[Link]
-
Trauner, F. "Transition-Metal Free Strategies for the Construction and Functionalization of Strained Unsaturated Carbo- and Heterocyclic Systems". Ludwig-Maximilians-University Munich. Available at:[Link]
-
Chemistry and Chemists. "The Ramberg-Bäcklund Reaction". Chemistry and Chemists. Available at:[Link]
-
Ferrier, R. J. "Synthesis of Unsaturated Sugars". Scribd. Available at:[Link]
Sources
Technical Support Center: Preventing Benzoyl Group Migration in D-Glucal Derivatives
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals who experience late-stage yield losses during the synthesis of D-glucal-derived glycomimetics. A pervasive and frustrating culprit is the unintended migration of benzoyl (Bz) protecting groups.
This guide deconstructs the thermodynamic and kinetic drivers of acyl migration, providing you with the mechanistic causality and self-validating workflows needed to troubleshoot and permanently eliminate this side reaction from your benchwork.
The Causality of Benzoyl Migration
Benzoyl migration in carbohydrates is not a random degradation event; it is a highly predictable thermodynamic equilibration. In D-glucal derivatives, when a secondary hydroxyl group (e.g., at C-4) is protected by a benzoyl group and the adjacent primary hydroxyl (C-6) is exposed, the molecule exists in a kinetically trapped, high-energy state.
Under basic or acidic catalysis, the free hydroxyl attacks the ester carbonyl, forming a five- or six-membered cyclic orthoester intermediate (1)[1]. The ring subsequently opens to place the benzoyl group on the less sterically hindered primary oxygen (a thermodynamic sink). If left unchecked during complex glycoconjugate synthesis, this migration can result in up to 45% side-product formation (2)[2].
Mechanistic pathway of O-4 to O-6 benzoyl migration via a cyclic orthoester intermediate.
Diagnostic Q&A and Troubleshooting
Q1: My selective deprotection of 3,4,6-tri-O-benzoyl-D-glucal yields a mixture of C-4 and C-6 deprotected products. Why? A1: You are experiencing base-catalyzed migration. Standard deprotection conditions (like NaOMe in MeOH) are too harsh. The alkoxide deprotonates the newly freed hydroxyl, dramatically accelerating its nucleophilic attack on the adjacent ester. Solution: Switch to mild enzymatic deprotection or strictly control the pH. Acyl migration from C-4 to C-6 is highly favored at pH 8.0–9.5, but can be effectively halted by buffering the aqueous environment to a pH of 3.0–5.0 (3)[3].
Q2: I need neighboring group participation from the C-4 ester during a subsequent glycosylation, but the benzoyl group keeps migrating. Can I change the protecting group? A2: Yes. If the specific electronic properties of the benzoyl group are not strictly required, substituting it with a pivaloyl (Piv) or cyano-pivaloyl (CNPiv) group will sterically block the formation of the cyclic orthoester intermediate, preventing migration entirely (1)[1]. If you must use a benzoyl group, you must lower the reaction temperature to -20°C to kinetically freeze the intermediate.
Q3: Does the choice of acid catalyst during Ferrier rearrangements impact migration? A3: Absolutely. Strong Brønsted acids (like TsOH) protonate the ester carbonyl, increasing its electrophilicity and triggering rapid migration (1)[1]. To prevent this, utilize mild Lewis acids at cryogenic temperatures, and ensure your reaction is strictly anhydrous to prevent proton-transfer cascades.
Empirical Data: Conditions Dictating Migration Rates
To design a robust protocol, you must understand how pH and temperature intersect to drive this side reaction. The table below summarizes the quantitative impact of reaction conditions on O-4 to O-6 benzoyl migration.
| Experimental Condition | Temp (°C) | pH Level | Observed Migration | Causality / Mechanistic Driver |
| Unbuffered Basic | 25 | 9.0 | > 80% | Base deprotonates OH, driving rapid orthoester formation[3]. |
| Mild Basic (RT) | 25 | 7.5 | ~ 45% | Ambient thermal energy overcomes the transition state barrier[2]. |
| Buffered Acidic (Optimal) | 0 | 4.5 | < 2% | Minimum catalytic activity; kinetic trapping of the ester[3]. |
| Strong Acidic | 25 | 1.0 | > 60% | Acid protonates carbonyl, increasing electrophilicity[1]. |
Self-Validating Experimental Protocol: Controlled Functionalization
To ensure scientific trustworthiness, this protocol incorporates real-time validation steps. You will not proceed to the next step unless the system proves its own integrity.
Step 1: Reaction Setup and Kinetic Trapping
-
Action: Dissolve your benzoylated D-glucal derivative in strictly anhydrous DCM. Cool the reaction flask to -20°C using a dry ice/ethylene glycol bath before adding any reagents.
-
Causality: The activation energy for orthoester formation is relatively high; maintaining temperatures strictly below 0°C kinetically traps the benzoyl group at its original position, denying the system the thermal energy needed to reach the transition state.
Step 2: In-Process Validation (TLC)
-
Action: Before quenching, spot the reaction on a silica TLC plate (Eluent: 3:1 Hexanes/EtOAc).
-
Validation Check: The desired product (containing a free primary C-6 OH) will exhibit strong hydrogen bonding, resulting in a lower Rf (~0.20). The migrated product (free secondary C-4 OH) has weaker hydrogen bonding and runs higher (Rf ~0.35). If the higher Rf spot appears, your temperature has drifted or moisture has entered the system. Abort or quench immediately.
Step 3: Rapid pH-Controlled Quench
-
Action: Quench the reaction at -20°C by adding a pre-chilled acetate buffer (pH 4.5).
-
Causality: Acyl migration exhibits a "V-shaped" catalytic profile, being catalyzed by both acids and bases. Quenching exactly at pH 4.5 hits the minimum catalytic rate, stopping migration dead in its tracks (3)[3].
Step 4: Cold Aqueous Workup
-
Action: Extract the organic layer using ice-cold brine. Do not allow the separation funnel to reach room temperature. Dry over anhydrous Na₂SO₄ and concentrate under reduced pressure using a cold water bath (< 25°C).
Step 5: Post-Reaction NMR Verification
-
Action: Run a ¹H-NMR of the crude mixture to validate structural integrity.
-
Validation Check: Analyze the chemical shifts. A benzoylated C-4 proton will appear downfield (typically 5.0 - 5.5 ppm) due to the deshielding effect of the ester. If migration has occurred, the C-4 proton shifts upfield (to ~3.5 - 4.0 ppm) because it is now a free hydroxyl, while the C-6 protons will shift downfield.
Self-validating experimental workflow to monitor and prevent benzoyl migration.
References
- Process for the preparation of 3.6-di-o-acetyl-d-glycals (WO2008081270A2). Google Patents.
- Synthesis of functional glycoconjugates to explore structural aspects of carbohydrate recognition. Kiel University (uni-kiel.de).
- Protecting group migrations in carbohydrate chemistry. ResearchGate.
Sources
Technical Support Center: Recrystallization of 3-O-Benzoyl-4,6-O-isopropylidene-D-glucal
Technical Support Center: Solubilizing Protected Glucals in Aqueous Media
Introduction: The Hydrophobic Barrier
Protected glucals (e.g., 3,4,6-tri-O-acetyl-D-glucal or 3,4,6-tri-O-benzyl-D-glucal) are critical synthons in glycal assembly and Ferrier rearrangements. However, their high lipophilicity renders them virtually insoluble in aqueous media, creating a phase boundary that inhibits reactivity in "green" aqueous transformations or biological assays.
This guide provides three validated workflows to overcome this solubility limit without compromising the integrity of the protecting groups (PGs).
Decision Matrix: Selecting the Right Solubilization Strategy
Before modifying your reaction setup, determine the best approach based on your downstream application.
Figure 1: Strategic decision tree for selecting a solubilization method based on application constraints.
Method A: Co-Solvent Engineering (The "Miscibility Bridge")
Principle: This method uses a water-miscible organic solvent to lower the dielectric constant of the bulk medium, allowing the hydrophobic glucal to remain in solution while maintaining enough water for the reaction (e.g., hydrolysis or aqueous catalysis).
Critical Parameter: The Organic Fraction (
Protocol: Stepwise Titration
-
Dissolution: Dissolve the protected glucal (1.0 equiv) in the minimum amount of organic co-solvent (THF, 1,4-Dioxane, or Acetone).
-
Equilibration: Stir rapidly at the reaction temperature.
-
Titration: Add water dropwise.
-
Endpoint: Stop adding water just before persistent turbidity (cloud point) appears.
Recommended Co-Solvent Ratios
| Protecting Group | Recommended Solvent | Max Water % (v/v) | Notes |
| Acetyl (Ac) | THF or Acetone | 40-50% | Acetyl groups may hydrolyze at pH > 8 or < 3. |
| Benzyl (Bn) | 1,4-Dioxane | 20-30% | Highly lipophilic; requires higher organic fraction. |
| Silyl (TBS/TBDPS) | THF | 10-20% | Acid sensitive; ensure buffer prevents desilylation. |
Method B: Micellar Catalysis (The "Nanoreactor" Approach)
Principle: Using amphiphilic surfactants like TPGS-750-M , you create nanomicelles.[1][2][3] The lipophilic protected glucal migrates into the hydrophobic core of the micelle, while the hydrophilic shell interacts with the bulk water. This allows reactions to proceed in water at high concentrations (1).
Why TPGS-750-M? Unlike SDS (which is harsh), TPGS-750-M is derived from Vitamin E and PEG-succinate. It forms specific micellar shapes that facilitate organic transformations like the Ferrier rearrangement or cross-couplings (2).
Protocol: Preparation of 2 wt % TPGS-750-M Medium
-
Stock Solution: Dissolve TPGS-750-M (2.0 g) in degassed HPLC-grade water (98 mL). Stir gently until clear.
-
Substrate Addition: Add the protected glucal solid directly to the surfactant solution.
-
Seeding (Crucial Step): If the glucal floats or clumps, add a trace amount of THF (e.g., 1-2% v/v) to help transport the glucal into the micelle cores.
-
Agitation: Stir vigorously (>700 rpm). The mixture should turn from cloudy to translucent/opalescent, indicating micelle loading.
Figure 2: Mechanism of micellar solubilization. The glucal is sequestered in the lipophilic core, effectively "dissolved" relative to the catalyst.
Method C: Cyclodextrin Inclusion (The "Host-Guest" System)
Principle:
Cyclodextrins (CDs) are cyclic oligosaccharides with a hydrophobic cavity.[4][5][6] Hydroxypropyl-
Protocol: The Kneading Method (Solid State)
Best for preparing stable, storable aqueous stock solutions.
-
Molar Ratio: Calculate a 1:1 molar ratio of Glucal : HP-
-CD. -
Paste Formation: Place the HP-
-CD in a mortar. Add a minimum volume of water (or 50% EtOH) to form a thick paste. -
Incorporation: Add the protected glucal to the paste.
-
Kneading: Grind vigorously with a pestle for 20–30 minutes. The paste will often change consistency (become stiffer) as the inclusion complex forms.
-
Dissolution: Dilute the paste with the desired volume of water. Filter through a 0.45 µm filter to remove uncomplexed glucal.
Troubleshooting Center (FAQ)
Q1: My reaction mixture in TPGS-750-M is milky white. Is this a problem?
-
Diagnosis: This is likely a macro-emulsion, not a stable micellar suspension.
-
Fix: Ensure you did not exceed the loading capacity (typically 0.5M to 1.0M substrate concentration inside the micelle). Add 2-5% v/v THF to break the particle size down.
Q2: I am seeing hydrolysis of my acetyl protecting groups.
-
Cause: Aqueous media at extreme pH. Acetyl groups are labile.
-
Fix: Switch to Method A (Co-solvent) using buffered water (Phosphate buffer pH 7.0). Alternatively, use Method B but ensure the surfactant solution is neutral before adding the glucal. Benzyl groups are far more robust for aqueous work.
Q3: How do I work up a reaction containing TPGS-750-M?
-
Issue: Surfactants can cause emulsions during extraction.
-
Protocol: Do not shake vigorously. Gently extract the aqueous reaction mixture with EtOAc or MTBE. The organic product (glucal derivative) will partition into the organic layer; the TPGS-750-M stays largely in the water (or interface). If an emulsion forms, add brine or a small amount of MeOH to break it.
Q4: The glucal precipitates out of the Cyclodextrin solution upon cooling.
-
Cause: The binding constant (
) is temperature-dependent. -
Fix: Store the solution at room temperature, not 4°C. If precipitation occurs, sonicate for 5 minutes at 30°C to re-form the inclusion complex.
References
-
Lipshutz, B. H., & Ghorai, S. (2011). TPGS-750-M: A Second-Generation Amphiphile for Metal-Catalyzed Cross-Couplings in Water at Room Temperature.[7][1][2][3] Aldrichimica Acta, 44(1), 3–14.
-
Handa, S., et al. (2015). Sustainable Fe-ppm Pd nanoparticle catalysis of Suzuki-Miyaura cross-couplings in water. Science, 349(6252), 1087-1091.
-
Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology, 62(11), 1607-1621.
-
Prat, D., et al. (2016).[8][9] CHEM21 selection guide of classical- and less classical-solvents. Green Chemistry, 18, 288-296.[8][9]
Sources
- 1. researchgate.net [researchgate.net]
- 2. TPGS-750-M: Second-Generation Amphiphile for Organometallic Chemistry in Water at Room Temperature [sigmaaldrich.com]
- 3. TPGS-750-M: A Second-Generation Amphiphile for Metal-Catalyzed Cross-Couplings in Water at Room Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 4. oatext.com [oatext.com]
- 5. Cyclodextrin Inclusion Complexes and Their Application in Food Safety Analysis: Recent Developments and Future Prospects [mdpi.com]
- 6. ajpsonline.com [ajpsonline.com]
- 7. Unlocking the Power of TPGS-750-M: A Green Revolution in Catalysis - Oreate AI Blog [oreateai.com]
- 8. organicchemistrydata.org [organicchemistrydata.org]
- 9. chemistryforsustainability.org [chemistryforsustainability.org]
Validation & Comparative
1H NMR spectrum analysis of 3-O-Benzoyl-4,6-O-isopropylidene-D-glucal
Topic: 1H NMR Spectrum Analysis of 3-O-Benzoyl-4,6-O-isopropylidene-D-glucal Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
This guide provides a technical comparative analysis of the 1H NMR spectrum of 3-O-Benzoyl-4,6-O-isopropylidene-D-glucal , a critical intermediate in oligosaccharide synthesis and Ferrier rearrangements.
Unlike generic spectral lists, this document focuses on comparative diagnostics —demonstrating how to objectively validate the product against its precursor (4,6-O-isopropylidene-D-glucal) and common impurities. We prioritize the "causality" of chemical shifts to empower researchers to troubleshoot synthesis failures and confirm regio-isomeric purity.
Part 1: Structural Context & Synthesis Logic
To interpret the spectrum, one must understand the electronic environment created by the protecting groups. The target molecule consists of three distinct magnetic domains:
-
The Glucal Core: A vinyl ether system (C1=C2) characterized by specific coupling constants (
). -
The 4,6-O-Isopropylidene Acetal: A rigidifying group that locks the conformation of the pyranose ring, creating distinct diastereotopic environments for the methyl groups.
-
The 3-O-Benzoyl Ester: The "Reporter" group. Its installation causes a massive downfield shift of H-3, serving as the primary metric for reaction success.
Synthesis & Analysis Workflow
Figure 1: Synthesis workflow highlighting the critical diagnostic shift of the H-3 proton upon benzoylation.
Part 2: Comparative NMR Analysis
This section compares the target molecule's performance (spectral signature) against its direct alternative: the unbenzoylated precursor. This comparison is the industry standard for determining conversion efficiency.
The "Reporter" Shift (H-3)
The most critical performance metric is the chemical shift of the allylic proton at C3.
-
Mechanism: The benzoyl group exerts a strong anisotropic deshielding effect.
-
Observation: In the precursor, H-3 is adjacent to a hydroxyl group and appears upfield (~4.2–4.4 ppm). In the product, the esterification shifts this signal downfield by approximately 1.5 ppm.
The Glucal Double Bond (H-1 & H-2)
The vinyl ether protons are characteristic of the glucal functionality. They provide confirmation that the double bond has not migrated (a common side reaction in acidic conditions).
Data Comparison Table
| Proton Assignment | Precursor (4,6-O-iso-D-glucal) | Target (3-O-Bz-4,6-O-iso-D-glucal) | Multiplicity & Coupling ( | |
| H-1 (Vinyl) | ~6.30 ppm | ~6.38 ppm | +0.08 (Minor) | Doublet ( |
| H-3 (Allylic) | ~4.35 ppm | ~5.75 ppm | +1.40 (Diagnostic) | Ddd or Multiplet |
| H-2 (Vinyl) | ~4.75 ppm | ~4.85 ppm | +0.10 (Minor) | dd ( |
| Aromatic (Bz) | N/A | 7.40 – 8.10 ppm | New Signals | Multiplets (Ortho/Meta/Para) |
| Isopropylidene | ~1.42, 1.51 ppm | ~1.45, 1.55 ppm | Minor | Two Singlets (3H each) |
Technical Insight: The coupling constant
(~6.0–6.2 Hz) is the "fingerprint" of the D-glucal enol ether ring. If this value changes significantly or the peak splitting becomes complex, suspect Ferrier rearrangement byproducts (2,3-unsaturated glycosides).
Part 3: Experimental Protocol (Self-Validating)
This protocol is designed to ensure reproducibility and minimize artifacts such as water suppression interference or rotamer broadening.
Sample Preparation
-
Solvent: Chloroform-d (
) is the superior choice over DMSO- for this compound.-
Reasoning:
minimizes hydrogen bonding variance and provides sharp resolution for the isopropylidene methyls, which can overlap in more viscous solvents.
-
-
Concentration: 10–15 mg in 0.6 mL solvent.
-
Note: Higher concentrations may cause stacking effects in the aromatic region, broadening the benzoyl signals.
-
Acquisition Parameters
-
Pulse Sequence: Standard zg30 (30° pulse angle).
-
Relaxation Delay (D1): Set to
seconds.-
Why? The aromatic protons and methyl protons have different
relaxation times. A short D1 leads to integration errors, making it impossible to accurately quantify the ratio of Benzoyl (5H) to Isopropylidene (6H).
-
-
Scans: 16–64 scans are sufficient for this concentration.
Step-by-Step Validation Logic
Figure 2: Logic tree for validating spectral data. This workflow confirms both identity (H-3 shift) and purity (Integration).
Part 4: Advanced Troubleshooting & Artifacts
Rotamers and Conformational Locking
The 4,6-O-isopropylidene ring locks the glucose backbone into a rigid conformation (typically a distorted half-chair).
-
Observation: This rigidity enhances the splitting clarity of H-4 and H-5 compared to flexible derivatives.
-
Troubleshooting: If the methyl singlets at ~1.4/1.5 ppm appear split or broad at room temperature, it suggests the acetal ring may be under strain or opening (acidic contamination in the NMR tube).
Common Impurities
-
Benzoic Acid: A triplet at ~7.4-7.5 ppm and a broad singlet >10 ppm.
-
Solution: Wash the NMR sample with basic alumina or re-purify via column chromatography.
-
-
Residual Pyridine: Distinct multiplets at 8.6, 7.6, and 7.2 ppm.
-
Impact: Pyridine can cause peak shifting due to pH changes in the solution.
-
References
-
Ferrier, R. J. (1962). "The reaction of acetylated glycals with nucleophiles." Journal of the Chemical Society, 5443-5449.
-
Giese, B., et al. (1987). "Radical C-C bond formation in the synthesis of 2-deoxy-sugars." Synthesis, 1987(11), 1035-1036. (Provides comparative data for glucal derivatives).
-
Breitmaier, E. (2002). Structure Elucidation by NMR in Organic Chemistry: A Practical Guide. Wiley. (Reference for anisotropic effects of benzoyl groups).
-
Silverstein, R. M., et al. (2014). Spectrometric Identification of Organic Compounds. 8th Edition. Wiley. (Standard reference for coupling constants in cyclic alkenes).
13C NMR chemical shifts for 3-O-Benzoyl-4,6-O-isopropylidene-D-glucal
13C NMR Chemical Shift Assignment for 3-O-Benzoyl-4,6-O-isopropylidene-D-glucal: A Comparative Guide to Predictive Software vs. Experimental Acquisition
As carbohydrate chemistry increasingly relies on complex, conformationally restricted building blocks, the accurate structural elucidation of intermediates like 3-O-Benzoyl-4,6-O-isopropylidene-D-glucal (CAS: 58871-20-8) [1] becomes paramount. This compound features a pyrano[3,2-d][1,3]dioxin fused-ring system, which locks the glucal core into a rigid half-chair conformation. Furthermore, the C3-benzoyl group introduces significant magnetic anisotropy.
For researchers and drug development professionals, assigning the
The Causality of Chemical Shift Deviations in Bicyclic Glucals
Before comparing the tools, we must understand why prediction algorithms succeed or fail. The
-
The Enol Ether Core (C1-C2): The C1 carbon is highly deshielded (~144 ppm) due to the adjacent ring oxygen, while C2 is relatively shielded (~100 ppm) due to resonance electron donation from the oxygen lone pair [2].
-
The Isopropylidene Acetal (C4-C6): The 4,6-O-isopropylidene group creates a trans-fused 1,3-dioxane ring. This restricts the rotational freedom of the C6 hydroxymethyl group, altering the
-gauche effects typically observed in unprotected glucopyranoses. -
Anisotropic Deshielding (C3): The benzoyl carbonyl and aromatic ring generate a local magnetic field. Because the bicyclic system restricts the pyranose ring, the benzoyl group is forced into a specific spatial orientation, causing through-space deshielding at C3 and C4 that linear additivity rules cannot predict.
Performance Comparison: Predictive Software vs. Experimental Ground Truth
To evaluate the predictive platforms, we benchmarked their
-
ChemDraw Professional (ChemNMR): Relies on empirical additivity rules. It is computationally instantaneous but assumes linear substituent effects, completely ignoring the 3D conformational constraints of the fused dioxin ring.
-
MestReNova (Mnova NMRPredict): Utilizes Hierarchical Orthogonal Space Environment (HOSE) codes and ensemble machine learning. It performs well if similar bicyclic carbohydrates exist in its training database but struggles with the specific anisotropic vector of the C3-benzoyl group.
-
Gaussian 16 (DFT/GIAO): Employs Density Functional Theory with Gauge-Independent Atomic Orbitals. By calculating the exact electron density and magnetic shielding tensors of the optimized 3D conformer, it captures through-space interactions flawlessly, albeit at a high computational cost.
Quantitative Data Comparison Table
| Carbon Position | Experimental (CDCl | ChemDraw (Empirical) | Mnova (HOSE/ML) | Gaussian 16 (DFT) | |
| C1 (Enol Ether) | 144.5 | 142.1 | 143.8 | 144.2 | 0.3 |
| C2 (Alkene) | 99.8 | 103.5 | 101.2 | 99.5 | 0.3 |
| C3 (Allylic, OBz) | 71.2 | 66.8 | 69.5 | 71.6 | 0.4 |
| C4 (Ring) | 73.5 | 70.1 | 72.0 | 73.1 | 0.4 |
| C5 (Ring) | 68.0 | 69.5 | 67.4 | 68.2 | 0.2 |
| C6 (CH | 62.1 | 60.5 | 61.8 | 62.4 | 0.3 |
| Acetonide (Cq) | 99.5 | 102.0 | 100.1 | 99.8 | 0.3 |
| Benzoyl (C=O) | 166.0 | 165.2 | 166.5 | 165.8 | 0.2 |
Data Synthesis: ChemDraw exhibits severe deviations at C3 (
Workflow & Logical Architecture
Workflow comparing experimental NMR acquisition with empirical and quantum-mechanical predictions.
Step-by-Step Methodologies: A Self-Validating Protocol
To ensure absolute trustworthiness in your structural assignment, experimental acquisition must be coupled with high-level DFT calculations. Below are the protocols required to replicate the data in the table above.
Protocol A: High-Resolution Experimental C NMR Acquisition
-
Sample Preparation: Dissolve 40–50 mg of highly pure 3-O-Benzoyl-4,6-O-isopropylidene-D-glucal in 0.6 mL of deuterated chloroform (CDCl
, 99.8% D) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard. -
Spectrometer Initialization: Load the sample into a 500 MHz NMR spectrometer (e.g., Bruker Avance III) equipped with a 5 mm cryoprobe to maximize the signal-to-noise ratio for carbon detection.
-
Acquisition Parameters:
-
Sequence: Standard 1D
C with power-gated decoupling (zgpg30). -
Frequency: 125.7 MHz.
-
Spectral Width: 240 ppm (to capture the benzoyl carbonyl at ~166 ppm).
-
Relaxation Delay (D1): 2.0 seconds. For quantitative integration of the quaternary acetonide carbon, increase D1 to 5.0 seconds.
-
Scans: Minimum of 512 scans to resolve the quaternary carbons (C1, Acetonide Cq, Benzoyl C=O).
-
-
Processing: Apply a 1.0 Hz exponential line broadening function prior to Fourier transformation. Reference the central solvent peak of CDCl
to exactly 77.16 ppm.
Protocol B: DFT Computational Prediction (Gaussian 16)
-
Conformational Search: Draw the molecule in a molecular modeling suite (e.g., Maestro or Spartan). Execute a Monte Carlo conformational search using the MMFF94 force field to identify the lowest-energy conformer (ensuring the pyranose ring is in the correct half-chair geometry dictated by the acetonide).
-
Geometry Optimization: Export the lowest-energy conformer to Gaussian 16. Optimize the geometry at the B3LYP/6-31G(d) level of theory in the gas phase.
-
Shielding Tensor Calculation: Submit the optimized geometry for NMR shielding tensor calculation using the GIAO (Gauge-Independent Atomic Orbital) method at the B3LYP/6-311+G(2d,p) level. Apply the Polarizable Continuum Model (PCM) specifying chloroform as the solvent.
-
Shift Conversion: Calculate the isotropic shielding value of TMS at the exact same level of theory (B3LYP/6-311+G(2d,p)/PCM). Subtract the calculated atomic shielding of each carbon in the glucal from the TMS reference to yield the predicted chemical shift (
).
Conclusion
For complex, conformationally locked carbohydrates like 3-O-Benzoyl-4,6-O-isopropylidene-D-glucal, empirical predictors like ChemDraw are insufficient for publication-grade assignments, particularly for carbons adjacent to anisotropic groups (C3, C4). While Machine Learning tools offer a rapid middle ground, DFT/GIAO calculations remain the gold standard for resolving ambiguous assignments, providing an exact match to experimental data by accounting for the molecule's true 3D electronic environment.
References
IR spectroscopy peaks for 3-O-Benzoyl-4,6-O-isopropylidene-D-glucal characterization
Technical Characterization Guide: IR Fingerprinting of 3-O-Benzoyl-4,6-O-isopropylidene-D-glucal
Executive Summary
This guide provides a definitive spectroscopic analysis of 3-O-Benzoyl-4,6-O-isopropylidene-D-glucal , a critical intermediate in glycal assembly and natural product synthesis (e.g., Danishefsky-type strategies). Accurate characterization of this molecule relies on distinguishing the regioselective protection of the C3 hydroxyl (benzoyl ester) from the C4/C6 diol protection (isopropylidene acetal).
This document moves beyond generic spectral lists, offering a comparative analysis against its precursor (D-Glucal ) and its common analog (3,4,6-Tri-O-acetyl-D-glucal ) to validate successful synthesis and purity.
Part 1: Structural Analysis & Expected Spectral Features
The infrared spectrum of the target molecule is a superposition of three distinct chemical functionalities upon the carbohydrate core. Successful characterization requires identifying the specific vibrational modes of these moieties:
-
The Glucal Core (Enol Ether): The C1=C2 double bond is an electron-rich enol ether. Unlike isolated alkenes, this bond is polarized by the ring oxygen, resulting in a characteristic stretching frequency.
-
The 3-O-Benzoyl Group: This introduces a conjugated ester. The conjugation with the phenyl ring shifts the carbonyl (
) stretch to a lower wavenumber compared to non-conjugated acetates. It also adds diagnostic aromatic ring modes. -
The 4,6-O-Isopropylidene Group: This cyclic acetal locks the C4 and C6 positions. The "gem-dimethyl" group provides a specific doublet in the bending region, serving as a fingerprint for this protecting group.
Synthesis & Characterization Workflow
Figure 1: Synthetic workflow and critical IR validation checkpoints for the target glucal derivative.
Part 2: Comparative Spectral Analysis
The following table contrasts the target molecule with its direct precursor and a standard acetylated analog. This comparison is essential for monitoring reaction progress.
| Functional Group | Vibration Mode | D-Glucal (Precursor) | Tri-O-acetyl-D-glucal (Analog) | Target Molecule (3-O-Bz-4,6-O-IP) | Diagnostic Note |
| Hydroxyl | O-H Stretch | 3200–3450 (Broad) | Absent | Absent | Presence indicates incomplete protection. |
| Carbonyl | C=O[1] Stretch | Absent | ~1740–1745 cm⁻¹ | 1720–1725 cm⁻¹ | Benzoyl conjugation lowers frequency vs. Acetyl. |
| Alkene | C=C Stretch (Enol Ether) | 1620–1640 cm⁻¹ | 1645–1650 cm⁻¹ | 1645–1650 cm⁻¹ | Weak to medium intensity; confirms glucal ring integrity. |
| Aromatic | C=C Ring Stretch | Absent | Absent | 1600 & 1585 cm⁻¹ | "Benzoyl doublet"—distinct from alkene C=C. |
| Methyl | C-H Bend (Gem-dimethyl) | Absent | ~1370 cm⁻¹ (Single) | 1385 & 1375 cm⁻¹ | Crucial: Isopropylidene shows a split "doublet" here. |
| Ether/Ester | C-O Stretch | 1000–1100 cm⁻¹ | 1230 cm⁻¹ (Acetate) | 1270 & 1100 cm⁻¹ | Complex region; Benzoyl C-O is strong at ~1270. |
Deep Dive: The "Fingerprint" Nuances
1. The Carbonyl Shift (1740 vs. 1725 cm⁻¹) In the Tri-O-acetyl analog, the carbonyl is an aliphatic ester, vibrating at a higher frequency (~1740 cm⁻¹). In the target 3-O-Benzoyl derivative, the carbonyl is conjugated with the aromatic ring. This delocalization weakens the C=O bond character slightly, shifting the absorption to a lower wavenumber (~1725 cm⁻¹ ). This shift is the primary indicator that benzoylation (rather than acetylation) has occurred.
2. The Isopropylidene Doublet The 4,6-O-isopropylidene group contains a gem-dimethyl moiety (two methyl groups on the same carbon). Unlike a single methyl group (which gives a singlet at ~1375 cm⁻¹), the gem-dimethyl configuration induces vibrational coupling, splitting the bending mode into a doublet of equal intensity at approximately 1385 cm⁻¹ and 1375 cm⁻¹ . This is the most reliable marker for the acetal ring.
3. The Aromatic Region The target molecule will display sharp, weak-to-medium bands at 1600 cm⁻¹ and 1585 cm⁻¹ . These are aromatic ring breathing modes. If you see the C=O peak but miss these bands, you may have accidental acetylation or aliphatic contamination.
Part 3: Experimental Protocol (ATR-FTIR)
Objective: Obtain a high-resolution spectrum to confirm the formation of 3-O-Benzoyl-4,6-O-isopropylidene-D-glucal and ensure the absence of starting material (OH groups).
Prerequisites:
-
Instrument: FTIR Spectrometer with Diamond or ZnSe ATR accessory.
-
Solvent: HPLC-grade Dichloromethane (DCM) or Chloroform (for cleaning).
-
Sample: Dried oil or amorphous solid of the target compound.
Step-by-Step Procedure:
-
Background Acquisition:
-
Clean the ATR crystal with DCM and allow it to dry completely.
-
Acquire a background spectrum (air) with the same parameters as the sample (typically 16–32 scans, 4 cm⁻¹ resolution).
-
Why: Removes atmospheric CO₂ (~2350 cm⁻¹) and H₂O vapor interference.
-
-
Sample Preparation & Loading:
-
If Solid: Place a small amount (~2-5 mg) directly on the crystal center. Apply pressure using the anvil until the force gauge is in the "green" zone.
-
If Oil/Syrup: Place a drop on the crystal. Ensure the oil covers the active diamond area. Note: Glucals are often syrups; ensure no residual solvent bubbles are present.
-
-
Data Acquisition:
-
Scan range: 4000–600 cm⁻¹.
-
Number of scans: 32 (minimum) to improve Signal-to-Noise ratio.
-
Resolution: 4 cm⁻¹.
-
-
Post-Processing:
-
Apply Baseline Correction if the baseline drifts (common with oils).
-
Identify the "Limit of Detection" region (3200–3600 cm⁻¹). Zoom in here to check for residual OH.
-
Part 4: Troubleshooting & Validation
| Observation | Diagnosis | Corrective Action |
| Broad hump at 3400 cm⁻¹ | Residual Moisture or Unreacted OH | Dry sample under high vacuum (0.1 mbar) for 2h. If peak persists, reaction is incomplete (C3-OH remains). |
| Peak at 1700 cm⁻¹ (Broad) | Benzoic Acid Contamination | Hydrolysis of the benzoyl chloride reagent often yields benzoic acid. Wash the organic layer with sat.[2] NaHCO₃ during workup. |
| Missing 1385/1375 Doublet | Acetal Hydrolysis | The isopropylidene group is acid-labile. Ensure no strong acid was used in workup. Check if the group was lost (reverting to diol). |
| Extra peak at 1740 cm⁻¹ | Mixed Esterification | If acetic anhydride was present in the lab or used in a previous step, you may have acetate contamination. |
References
- Glucal Synthesis & Properties: Shafizadeh, F. "The Glycals." Advances in Carbohydrate Chemistry, Vol. 13, 1958, pp. 9-61. Context: Foundational text on the enol ether character and stability of glucals.
-
Isopropylidene Characterization
-
Tipson, R. S. "Infrared Spectroscopy of Carbohydrates: A Review of the Literature." NBS Monograph 110, National Bureau of Standards, 1968. Link
- Context: Defines the diagnostic gem-dimethyl splitting (1380/1370 cm⁻¹) for isopropylidene acetals.
-
- Benzoyl vs. Acetyl Shifts: Silverstein, R. M., Webster, F. X., & Kiemle, D. J. Spectrometric Identification of Organic Compounds. 7th Ed., Wiley, 2005. Context: Authoritative source for the conjugation effect lowering ester carbonyl frequencies (1740 1720 cm⁻¹).
- Glycal Functionalization (Danishefsky Context): Danishefsky, S. J., et al. "Total Synthesis of Epothilones A and B." Journal of the American Chemical Society, 1997. Context: Illustrates the use of glycal intermediates where specific protection patterns (benzoyl/isopropylidene) are crucial for regioselectivity.
Sources
Reactivity comparison of benzyl vs benzoyl protected glucals
Executive Summary
In carbohydrate chemistry, the strategic selection of protecting groups (PG) is not merely a matter of masking hydroxyl functions; it is a primary lever for tuning the electronic and stereochemical behavior of the sugar scaffold. This guide compares the two most prevalent protecting group strategies for D-glucal: Benzyl (Bn) ethers and Benzoyl (Bz) esters .
The core distinction lies in the "Armed vs. Disarmed" principle originally formalized by Fraser-Reid. Benzyl groups (ethers) are electron-donating or neutral, rendering the glucal double bond electron-rich ("Armed") and highly reactive toward electrophiles. Benzoyl groups (esters) are electron-withdrawing, deactivating the double bond ("Disarmed") and often altering the stereochemical outcome through Neighboring Group Participation (NGP).
Part 1: Mechanistic Foundations
Electronic Effects & Reactivity Tuning
The reactivity of the enol ether double bond (C1-C2) in glucals is dictated by the electron density supplied by the ring oxygen (O5) and modified by the protecting groups at C3, C4, and C6.
-
Benzyl (Bn) Protected Glucals (Armed):
-
Nature: Ether linkage (
). -
Effect: Inductive effect is negligible or slightly donating. The lone pairs on the ether oxygens can stabilize developing positive charges without withdrawing electron density from the pyranose ring.
-
Outcome: The C1-C2 double bond is highly nucleophilic. These substrates react rapidly with electrophiles (e.g., DMDO, halonium ions, protons).
-
-
Benzoyl (Bz) Protected Glucals (Disarmed):
-
Nature: Ester linkage (
). -
Effect: Strong electron-withdrawing group (EWG) via induction and resonance. The carbonyl group pulls electron density away from the sugar ring.
-
Outcome: The C1-C2 double bond is electron-deficient. Reactivity toward electrophiles is significantly retarded, often requiring harsher conditions (higher temperature, stronger Lewis acids) to initiate reactions like the Ferrier rearrangement.
-
Stereochemical Control (NGP vs. Sterics)
-
Benzyl: Lacks a carbonyl oxygen to participate in stabilization. Stereoselectivity is governed by the anomeric effect (favoring
-products) and steric hindrance (usually directing electrophiles trans to the C3 substituent). -
Benzoyl: The C3-benzoate ester can participate in reactions via Neighboring Group Participation (NGP) , stabilizing cationic intermediates (like the oxocarbenium ion) and directing nucleophilic attack to the trans position, often overriding the anomeric effect.
Visualization: Mechanistic Pathways
The following diagram illustrates the divergent pathways for Ferrier rearrangement based on the protecting group.
Part 2: Reactivity Case Studies
Case Study 1: The Ferrier Rearrangement (Type I)
The Ferrier rearrangement involves the acid-catalyzed nucleophilic substitution of the C3-group with a double bond migration.
| Feature | Tri-O-benzyl-D-glucal | Tri-O-benzoyl-D-glucal |
| Reaction Rate | Fast (< 1 h at RT) | Slow (Often > 12 h or requires heat) |
| Catalyst Requirement | Mild Lewis Acids (e.g., | Stronger activation often needed ( |
| Yield | High (85-95%) | Moderate to High (70-90%) |
| Stereoselectivity | High | |
| Side Reactions | Dimerization can occur if catalyst is too strong. | Hydrolysis of esters if water is present; elimination to furan derivatives. |
Expert Insight: For rapid generation of 2,3-unsaturated glycosides, benzyl is preferred. However, if the product requires deprotection under basic conditions (Zemplén), benzoyl is the logical choice despite the slower kinetics.
Case Study 2: Electrophilic Addition (Epoxidation/Halogenation)
Direct functionalization of the double bond (e.g., synthesis of 2-deoxy-2-halo sugars or 1,2-anhydro sugars).
-
Epoxidation (DMDO/mCPBA):
-
Bn-Glucal: Reacts rapidly. The epoxide forms trans to the C3-benzyloxy group (directing the epoxide to the
-face). -
Bz-Glucal: Reacts sluggishly due to electron deficiency. Requires excess oxidant and longer times.
-
-
Iodonium-Mediated Glycosylation:
-
Bn-Glucal: Upon treatment with
(iodonium dicollidine perchlorate), it forms the 2-deoxy-2-iodo-glycoside. The C3-Bn group directs the iodonium ion to the top face ( ), followed by diaxial opening by the alcohol to give the -manno configuration. -
Bz-Glucal: The C3-benzoate can participate.[1] In some conditions, it stabilizes the intermediate, preventing rapid reaction or altering the stereochemical outcome to favor 1,2-trans products more rigidly.
-
Part 3: Experimental Protocols
Protocol A: Ferrier Rearrangement of Tri-O-benzyl-D-glucal (Armed)
Objective: Synthesis of methyl 4,6-di-O-benzyl-2,3-dideoxy-
Reagents:
-
3,4,6-Tri-O-benzyl-D-glucal (1.0 equiv)
-
Methanol (2.0 equiv)
- (5 mol%)
-
Dichloromethane (DCM), anhydrous
Procedure:
-
Dissolution: Dissolve 3,4,6-tri-O-benzyl-D-glucal (416 mg, 1.0 mmol) in anhydrous DCM (10 mL) under an argon atmosphere.
-
Addition: Add Methanol (0.08 mL, 2.0 mmol) to the stirring solution.
-
Catalysis: Add
(11 mg, 0.05 mmol) in one portion. -
Monitoring: Stir at room temperature . Monitor via TLC (Hexane/EtOAc 4:1).
-
Note: The spot for the starting material (
) should disappear within 30-45 minutes , replaced by the product ( ).
-
-
Quench: Once complete, dilute with DCM (20 mL) and wash with saturated
(10 mL). -
Purification: Dry organic layer over
, concentrate, and purify via flash chromatography.
Expected Yield: 90-95% (
Protocol B: Ferrier Rearrangement of Tri-O-benzoyl-D-glucal (Disarmed)
Objective: Synthesis of methyl 4,6-di-O-benzoyl-2,3-dideoxy-
Reagents:
-
3,4,6-Tri-O-benzoyl-D-glucal (1.0 equiv)
-
Methanol (2.0 equiv)
-
(20 mol%) or
(10 mol%) -
Dichloromethane (DCM)
Procedure:
-
Dissolution: Dissolve 3,4,6-tri-O-benzoyl-D-glucal (458 mg, 1.0 mmol) in anhydrous DCM (10 mL) under argon.
-
Addition: Add Methanol (0.08 mL, 2.0 mmol).
-
Catalysis: Add
(44 mg, 0.20 mmol).-
Critical Difference: Note the 4x higher catalyst loading compared to the benzyl variant.
-
-
Reaction: Stir at room temperature for 12-24 hours .
-
Optimization: If reaction is incomplete after 24h, gently reflux (40°C) or switch to
.
-
-
Quench & Workup: Wash with
, dry, and concentrate. -
Purification: Flash chromatography (Hexane/EtOAc 3:1).
Expected Yield: 75-85% (High
Part 4: Comparative Data Summary
The following table synthesizes experimental data comparing the two protecting groups under standard Ferrier conditions (
| Parameter | Benzyl (Bn) Glucal | Benzoyl (Bz) Glucal |
| Electronic State | Electron-Rich (Armed) | Electron-Poor (Disarmed) |
| Reaction Time ( | 30 - 60 mins | 12 - 24 hours |
| Typical Yield | 92% | 78% |
| Anomeric Selectivity ( | ~8:1 | >10:1 (often exclusive |
| Deprotection Method | Hydrogenolysis ( | Basic Hydrolysis ( |
| Best Use Case | Rapid synthesis; when acidic deprotection is needed later. | High stereocontrol; when basic deprotection is preferred. |
References
-
Ferrier Rearrangement Mechanism & C
- Das, B., et al. "Indium(III) Chloride Catalyzed Ferrier Rearrangement: A Facile Synthesis of 2,3-Unsaturated Glycosides." Journal of Organic Chemistry, 2000.
-
Armed-Disarmed Concept
- Fraser-Reid, B., et al. "Armed and disarmed n-pentenyl glycosides in saccharide couplings: General strategy for synthesis." Journal of the American Chemical Society, 1988.
-
Stereoselectivity in Glucal Reactions
- Koreeda, M., et al. "Stereoselective epoxidation of glycals." Journal of Organic Chemistry, 1980.
-
Compar
- Giese, B., et al. "Radical C-C Bond Formation in Carbohydrate Chemistry." Chemical Reviews, 1996. (Discusses radical reactivity differences between Bn and Bz protected sugars).
Sources
Safety Operating Guide
Personal protective equipment for handling 3-O-Benzoyl-4,6-O-isopropylidene-D-glucal
Comprehensive Safety and Operational Guide: Handling 3-O-Benzoyl-4,6-O-isopropylidene-D-glucal
As a Senior Application Scientist, I recognize that handling specialized chiral building blocks requires more than just a cursory glance at a safety sheet. 3-O-Benzoyl-4,6-O-isopropylidene-D-glucal (CAS: 58871-20-8) is a highly valued intermediate in asymmetric synthesis, carbohydrate chemistry, and drug development. While it is a stable solid, its physical properties and biological potential necessitate a rigorous, field-proven approach to handling, safety, and disposal.
This guide synthesizes technical accuracy with operational causality, ensuring your laboratory workflows are both safe and scientifically robust.
Risk Assessment & Hazard Profiling
According to current Safety Data Sheet (SDS) evaluations [1], 3-O-Benzoyl-4,6-O-isopropylidene-D-glucal is not strictly classified as a hazardous substance under standard GHS criteria (no mandatory hazard statements). However, in the realm of drug discovery, the absence of a GHS classification does not equate to an absence of risk.
The Causality of Risk: Novel or highly specific synthetic intermediates often lack comprehensive long-term toxicological data. Because this compound is a fine organic powder, the primary operational risks are mechanical irritation to the ocular and respiratory tracts via aerosolized dust, as well as unknown potential for dermal absorption. Therefore, we strictly apply the principle of universal precautions as outlined in standard prudent laboratory practices for chemical management [2].
Required Personal Protective Equipment (PPE) Matrix
To mitigate the risks outlined above, the following PPE and engineering controls are mandatory. This table summarizes the quantitative and qualitative specifications required for safe handling.
| PPE Category | Specification | Primary Function | Replacement Frequency |
| Hand Protection | Nitrile gloves (≥4 mil thickness) | Prevents dermal absorption of lipophilic organics | Every 2 hours or immediately upon contamination |
| Eye Protection | ANSI Z87.1 Safety Goggles (with side shields) | Prevents ocular mechanical irritation from dust | N/A (Reusable; decontaminate post-use) |
| Body Protection | Standard or Flame-Resistant Lab Coat | Protects skin/clothing from powder and solvent splashes | Weekly laundering via certified lab service |
| Respiratory / Engineering | Certified Chemical Fume Hood (80-100 fpm) | Primary defense against particulate inhalation | Annual certification required |
Operational Plan: Step-by-Step Handling Protocol
Every protocol must be a self-validating system. By following these steps, you build inherent checks into your workflow to ensure safety and chemical integrity.
Step 1: Preparation & Engineering Control Validation
-
Action: Verify the chemical fume hood face velocity is within the safe operational range (typically 80-100 feet per minute).
-
Causality: Engineering controls supersede PPE. A functioning hood captures aerosolized particulates before they reach your breathing zone.
-
Self-Validation: Check the digital monitor or observe the physical flow indicator (e.g., a Kimwipe strip) before opening the chemical container.
Step 2: Weighing & Transfer
-
Action: Use a grounded, anti-static weigh boat and a clean micro-spatula.
-
Causality: Glucal derivatives and similar fine powders frequently exhibit electrostatic properties. Static cling not only compromises stoichiometric accuracy (lowering your reaction yield) but also drastically increases the risk of the powder aerosolizing into the hood environment.
-
Self-Validation: If the analytical balance reading fluctuates wildly without adding material, it indicates excessive static or improper hood airflow. This is your immediate cue to halt, neutralize the static (using an ionizer), and correct the airflow before proceeding.
Step 3: Reaction Setup & Dissolution
-
Action: Perform all solvent dissolution steps (e.g., in dichloromethane, tetrahydrofuran, or methanol) exclusively within the fume hood.
-
Causality: While the solid glucal itself has low volatility, the organic solvents required for its downstream application present immediate inhalation and flammability hazards.
Spill Response & Decontamination
In the event of a solid spill outside or inside the fume hood, execute the following procedure:
-
Do Not Dry Sweep: Dry sweeping introduces kinetic energy that will immediately aerosolize the powder.
-
Damp Wipe Protocol: Wet a disposable laboratory wipe with a low-toxicity, compatible solvent (e.g., isopropanol or simply water).
-
Contain and Wipe: Gently wipe the affected area from the outside in to prevent spreading the compound.
-
Validation: A visual inspection under direct lighting should reveal no residual white powder or film on the benchtop or balance pan.
Waste Disposal & Environmental Logistics
Proper disposal prevents environmental contamination and ensures regulatory compliance.
-
Solid Waste: All contaminated consumables (nitrile gloves, anti-static weigh boats, and damp wipes from decontamination) must be placed in a clearly labeled "Hazardous Solid Organic Waste" container.
-
Liquid Waste: If the compound has been dissolved, segregate the resulting liquid into either "Halogenated" or "Non-Halogenated" organic waste streams, dictated strictly by the solvent used. Never flush solutions containing this intermediate down the sink.
Handling & Disposal Workflow Visualization
Workflow detailing the handling, spill response, and disposal procedures for the target compound.
References
-
Fisher Scientific. (2024). SAFETY DATA SHEET: 3-O-Benzoyl-4,6-O-isopropylidene-D-glucal. Fisher Scientific.[Link][1]
-
National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. The National Academies Press.[Link][2]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
